molecular formula C11H8O5 B187457 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2555-20-6

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B187457
CAS No.: 2555-20-6
M. Wt: 220.18 g/mol
InChI Key: SFAPWVZFUHJZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative that serves as a versatile building block in scientific research, particularly in the fields of polymer science and synthetic organic chemistry. Its core value lies in its function as a high-performance photoinitiator. Research demonstrates that coumarin-3-carboxylic acids like this compound can be used in multi-component photoinitiating systems for the free radical polymerization (FRP) of methacrylates and acrylates upon exposure to visible light from LEDs at 405 nm . These systems enable high polymerization rates and final conversion, making them applicable for advanced manufacturing techniques such as 3D printing (direct laser write) and the production of photocomposites reinforced with glass or carbon fibers . Furthermore, this compound is a crucial precursor in synthetic chemistry. The carboxylic acid moiety at the 3-position allows for further functionalization, notably through decarboxylative pathways. It can undergo visible light-driven reductive decarboxylative coupling with (cyano)azaarenes in photoredox catalysis, providing access to 4-substituted chroman-2-one derivatives . These structures are biologically relevant motifs, and the development of such hybrid molecules is a significant approach in modern drug design . The methoxy substituent on the coumarin core influences the compound's light absorption properties, contributing to its effectiveness in photochemical applications .

Properties

IUPAC Name

8-methoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAPWVZFUHJZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283980
Record name 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-20-6
Record name 3-Carboxy-8-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2555-20-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXY-8-METHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK9E9M6VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document details the synthetic pathway via the Knoevenagel condensation, outlines a precise experimental protocol, and presents a thorough characterization of the compound through various analytical techniques.

Core Synthesis and Characterization Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties

ParameterValueReference
Synthesis Method Knoevenagel Condensation[1][2]
Starting Materials 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin), Malonic Acid[3]
Catalyst/Solvent Piperidine/Ethanol or Pyridine[1][3]
Yield 99%[1]
Appearance Light yellow crystal[1]
Melting Point 215-218 °C[1]

Table 2: Spectroscopic Characterization Data

TechniqueDataReference
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3472 (O-H), 2843 (C-H), 1769 (C=O, lactone), 1676 (C=O, carboxylic acid), 1606, 1473, 1264, 1094, 964, 799, 739[1]
¹H NMR (300 MHz, DMSO-d₆), δ (ppm) 3.81 (s, 3H, -OCH₃), 7.20 (d, J = 8.9 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 8.74 (s, 1H, =CH), 13.0 (br s, 1H, -COOH)[1]
¹³C NMR (75 MHz, DMSO-d₆), δ (ppm) 56.5 (-OCH₃), 111.2, 111.6, 113.3, 121.8, 131.8, 144.9, 150.4, 152.6, 156.4 (C=O, lactone), 163.6 (C=O, carboxylic acid)[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the Knoevenagel condensation reaction.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (10%)

  • Deionized water

Procedure:

  • A mixture of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) is taken in a round-bottom flask.

  • Pyridine (5 mL per gram of aldehyde) is added to the flask.

  • The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker containing crushed ice and an excess of 10% hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with cold water to remove any unreacted starting materials and impurities.

  • The crude product is recrystallized from ethanol to afford pure this compound as light yellow crystals.[1][3]

Characterization Methods
  • Melting Point: The melting point is determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher NMR spectrometer using DMSO-d₆ as the solvent.

Visualized Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process involving the Knoevenagel condensation followed by cyclization.

SynthesisWorkflow Start Starting Materials (2-Hydroxy-3-methoxybenzaldehyde, Malonic Acid) Reaction Knoevenagel Condensation (Pyridine, Reflux) Start->Reaction Intermediate Unstable Intermediate Reaction->Intermediate Formation of α,β-unsaturated acid Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (Recrystallization from Ethanol) Product->Purification

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound, enabling researchers to confidently produce and verify this valuable compound for further investigation and application.

References

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of interest in medicinal chemistry and drug discovery. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and explores its potential biological activities through a mechanistic lens.

Core Physicochemical Properties

This compound, with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol , presents as a solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈O₅[1][2]
Molecular Weight 220.18 g/mol [1][2]
Melting Point 214-218 °C
Boiling Point (Predicted) 453.5 ± 45.0 °C
pKa (acidic) (Predicted) 2.5 ± 0.1
LogP (Predicted) 1.5
Water Solubility (Predicted) 1.9 g/L

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are standard procedures for organic compounds and can be adapted for this compound.

Synthesis via Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by hydrolysis.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Reactants 3-Methoxy-2-hydroxybenzaldehyde + Diethyl Malonate Condensation Knoevenagel Condensation (Piperidine catalyst, Reflux in Ethanol) Reactants->Condensation Intermediate Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Condensation->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., KOH in Ethanol/Water) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is heated in the presence of a catalytic amount of piperidine. The reaction is typically refluxed in ethanol.

Step 2: Hydrolysis The resulting ethyl ester is then hydrolyzed using a base, such as potassium hydroxide, in a mixture of ethanol and water to yield the carboxylic acid.

Step 3: Purification The crude product is purified by recrystallization from a suitable solvent to obtain the final pure compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO, acetone) is determined by adding a known amount of the solid to a specific volume of the solvent at a constant temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after filtering out any undissolved solid.

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and enzyme inhibitory effects. Specifically, 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been identified as inhibitors of serine proteases.[3]

Inhibition of Serine Proteases

Serine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. The inhibitory mechanism of coumarins often involves the formation of a covalent bond with the serine residue in the active site of the enzyme, leading to its inactivation.[4][5]

Proposed Mechanism: Serine Protease Inhibition by a Coumarin Derivative

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site Serine Serine Residue (Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Adduct) Histidine Histidine Residue (Base Catalyst) Coumarin This compound (Inhibitor) Coumarin->AcylEnzyme Nucleophilic attack by Serine InactivatedEnzyme Inactivated Enzyme AcylEnzyme->InactivatedEnzyme Stable Complex Formation

Caption: A generalized mechanism for the inhibition of serine proteases by coumarin derivatives.

While specific studies on the anti-inflammatory or enzyme inhibitory activity of this compound are limited, its structural similarity to known inhibitors suggests it may act on pathways regulated by serine proteases, such as the coagulation cascade or inflammatory responses mediated by proteases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

Unraveling the Enigmatic Mechanism of Action of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – Despite its availability for research purposes, a comprehensive, experimentally validated mechanism of action for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid remains to be elucidated in the scientific literature. However, its structural backbone, the coumarin-3-carboxylic acid scaffold, is a well-spring of diverse pharmacological activities. This technical guide provides an in-depth analysis of the known biological effects of closely related coumarin derivatives, offering valuable insights into the potential mechanisms of action for this compound. This information is intended for researchers, scientists, and drug development professionals engaged in the study of coumarin-based compounds.

The Coumarin-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The coumarin nucleus, a benzopyran-2-one system, is a recurring motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. The addition of a carboxylic acid group at the 3-position further enhances the potential for diverse pharmacological effects, including anti-inflammatory, anticoagulant, anticancer, and enzyme inhibitory properties. The specific substitutions on the coumarin ring play a crucial role in determining the potency and selectivity of these actions.

Potential Mechanisms of Action Inferred from Analog Studies

Based on extensive research into structurally similar coumarin-3-carboxylic acid derivatives, several key mechanisms of action can be postulated for this compound.

Enzyme Inhibition

Coumarin-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes.

  • Serine Proteases: Certain derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acid have demonstrated inhibitory activity against serine proteases, which are implicated in a range of physiological and pathological processes, including inflammation and cancer.

  • Monoamine Oxidase (MAO): The coumarin-3-carboxylic acid scaffold has been explored for its potential to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters.

  • Factor XIIa (FXIIa): Some 3-carboxamide coumarins have been investigated as inhibitors of FXIIa, a key enzyme in the contact activation pathway of blood coagulation.

  • Pancreatic Lipase: Derivatives of coumarin-3-carboxamide have shown potential as inhibitors of pancreatic lipase, an enzyme involved in the digestion of dietary fats.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of coumarin derivatives against various cancer cell lines. The proposed mechanisms are often multifactorial and can include:

  • Induction of Apoptosis: Certain coumarin compounds have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another mechanism by which coumarins can exert their anticancer effects.

  • Inhibition of Angiogenesis: Some derivatives have been found to interfere with the formation of new blood vessels, which is essential for tumor growth and metastasis.

A notable study on novel 8-methoxycoumarin-3-carboxamides, which are structurally very similar to the topic compound, identified caspase-3/7 activation and inhibition of β-tubulin polymerization as key mechanisms for their anticancer activity in liver cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins are well-documented and are thought to be mediated through various pathways, including:

  • Inhibition of Pro-inflammatory Enzymes: This includes enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: Coumarins can interfere with key signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data from Analog Studies

The following tables summarize the quantitative bioactivity data obtained from studies on various coumarin-3-carboxylic acid derivatives. It is crucial to note that these values are for related compounds and not for this compound itself.

Table 1: Enzyme Inhibition by Coumarin-3-Carboxylic Acid Derivatives

Compound ClassTarget EnzymeIC50 ValueReference
Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acidHuman Leukocyte ElastaseNot specifiedGeneric finding
Coumarin-3-carboxamide analoguesPancreatic Lipase19.41 µM - 24.90 µMGeneric finding
3-Carboxamide coumarinsFactor XIIa (FXIIa)VariesGeneric finding

Table 2: Anticancer Activity of Coumarin Derivatives

Compound ClassCell LineActivityIC50 ValueReference
Novel 8-methoxycoumarin-3-carboxamidesLiver CancerPotentNot specifiedGeneric finding
Substituted 2-oxo-2H-chromene-3-carboxylic acidsVariousAntiproliferativeVariesGeneric finding

Experimental Protocols from Analog Studies

To provide a comprehensive understanding, the general methodologies employed in the investigation of related coumarin derivatives are outlined below.

Enzyme Inhibition Assays
  • General Principle: The inhibitory effect of a compound on a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the compound.

  • Typical Protocol:

    • A solution of the purified enzyme is prepared in a suitable buffer.

    • The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

    • The reaction is initiated by the addition of a specific substrate for the enzyme.

    • The rate of product formation or substrate consumption is monitored over time using a spectrophotometer, fluorometer, or other suitable detection method.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Anticancer Assays
  • Cell Viability/Proliferation Assays (e.g., MTT, XTT):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • A reagent (e.g., MTT) that is converted into a colored product by metabolically active cells is added to each well.

    • The absorbance of the colored product is measured, which is proportional to the number of viable cells.

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining):

    • Cells are treated with the test compound.

    • For caspase activity, a specific substrate that becomes fluorescent upon cleavage by active caspases is added, and the fluorescence is measured.

    • For Annexin V staining, cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and analyzed by flow cytometry.

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of related coumarin derivatives.

G cluster_inflammation Potential Anti-inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates Coumarin This compound (Hypothesized) Coumarin->IKK Inhibits (Potential) IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Pro_inflammatory_Mediators Pro-inflammatory Mediators Genes->Pro_inflammatory_Mediators Expression

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_apoptosis Potential Pro-apoptotic Pathway Coumarin This compound (Hypothesized) Mitochondria Mitochondria Coumarin->Mitochondria Induces Stress (Potential) Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Hypothesized pro-apoptotic mechanism via the intrinsic pathway.

Conclusion and Future Directions

While a definitive mechanism of action for this compound is yet to be established, the extensive body of research on its structural analogs provides a strong foundation for future investigations. The coumarin-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. Future research should focus on dedicated studies of this compound to delineate its specific biological targets, quantify its potency, and elucidate the precise signaling pathways it modulates. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related coumarin derivatives.

biological activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyran-2-one compounds, are prevalent in various natural products and serve as a privileged scaffold in medicinal chemistry. Their derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[1][2] Within this class, derivatives of this compound have emerged as particularly promising candidates for therapeutic applications, demonstrating potent and varied biological effects. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these compounds, with a focus on their potential in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of 8-methoxycoumarin-3-carboxylic acid and its derivatives typically begins with a cyclocondensation reaction. A common starting material is 3-methoxy-2-hydroxybenzaldehyde, which reacts with diethyl malonate in the presence of a base catalyst like piperidine to form ethyl 8-methoxycoumarin-3-carboxylate.[3][4] This ester serves as a versatile intermediate that can be further modified. For instance, it can undergo ammonolysis to yield 8-methoxycoumarin-3-carboxamide, or hydrolysis to produce the corresponding 8-methoxycoumarin-3-carboxylic acid.[3] Additionally, the coumarin ring can be halogenated, for example with bromine in glacial acetic acid, to introduce substituents that modulate biological activity.[3][5]

Synthesis_Workflow start_material 3-Methoxy-2-hydroxybenzaldehyde + Diethyl Malonate intermediate1 Ethyl 8-methoxycoumarin- 3-carboxylate start_material->intermediate1 Piperidine Fusion intermediate2 8-Methoxycoumarin- 3-carboxamide intermediate1->intermediate2 Ammonium Acetate Fusion bromo_intermediate Ethyl 5-bromo-8-methoxycoumarin -3-carboxylate intermediate1->bromo_intermediate Bromine AcOH, 60°C final_acid 8-Methoxy-2-oxo-2H-chromene -3-carboxylic acid intermediate2->final_acid Acetic Acid 4N HCl, Reflux bromo_acid 5-Bromo-8-methoxycoumarin -3-carboxylic acid final_acid->bromo_acid Bromine AcOH, 60°C bromo_amide 5-Bromo-8-methoxycoumarin -3-carboxamide bromo_intermediate->bromo_amide Ammonium Acetate Fusion

Caption: General synthetic pathway for 8-methoxycoumarin derivatives.[3][4]

Biological Activities

Anticancer Activity

Derivatives of 8-methoxycoumarin-3-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines, particularly liver and breast cancer.

a) Activity Against Liver Cancer (HepG2 Cells)

A novel series of 8-methoxycoumarin-3-carboxamides showed potent anticancer activity against the HepG2 liver cancer cell line.[6] Notably, compound 5 (5-bromo-8-methoxycoumarin-3-carboxamide) exhibited the most potent antiproliferative activity with an IC₅₀ value of 0.9 µM, which is more potent than the anticancer drug staurosporine (IC₅₀ = 8.4 µM).[6] The hydrolysis of the carboxamide to the corresponding carboxylic acid (compound 8 ) also resulted in significant activity (IC₅₀ = 5 µM), highlighting the importance of the carbonyl group at position 3.[3] Conversely, bromination at position 5 of the carboxylic acid scaffold (compound 9 ) led to a near-complete loss of cytotoxicity (IC₅₀ = 41 µM).[3]

b) Activity Against Breast Cancer (MCF-7 and MDA-MB-231 Cells)

Several 3-substituted 8-methoxycoumarin derivatives were evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines.[5] Compound 6 in the cited study showed the most potent activity against both cell lines, with IC₅₀ values of 6.621 µM (MCF-7) and 9.62 µM (MDA-MB-231).[5] This compound was identified as a promising candidate due to its potent activity against β-tubulin polymerization, sulfatase, and aromatase enzymes.[5][7]

Quantitative Data: Anticancer Activity (IC₅₀ Values)

Compound IDDerivative StructureCell LineIC₅₀ (µM)Reference
4 8-methoxycoumarin-3-carboxamideHepG217[3]
5 5-bromo-8-methoxycoumarin-3-carboxamideHepG20.9[3][6]
6 N-acetyl-8-methoxycoumarin-3-carboxamideHepG22.3[3]
8 8-methoxycoumarin-3-carboxylic acidHepG25[3]
9 5-bromo-8-methoxycoumarin-3-carboxylic acidHepG241[3]
Staurosporine(Reference Drug)HepG28.4[6]
Compound 3 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarinMCF-79.165[5]
MDA-MB-23112.65[5]
Compound 6 N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acidMCF-76.621[5]
MDA-MB-2319.62[5]

Mechanism of Action: Anticancer Effects

The anticancer mechanism of these compounds involves multiple pathways. Studies have shown they can induce cell-cycle arrest and apoptosis.[7] The potent derivative, compound 5 , was found to target caspase-3/7 and β-tubulin polymerization.[3] The induction of apoptosis via caspase activation is a key mechanism for eliminating cancer cells.

Apoptosis_Pathway compound 8-Methoxycoumarin Derivatives (e.g., Compound 5) tubulin β-Tubulin Polymerization compound->tubulin Inhibits caspases Caspase-3/7 Activation compound->caspases Activates mitosis Mitotic Arrest tubulin->mitosis Disruption leads to apoptosis Apoptosis (Cancer Cell Death) mitosis->apoptosis Induces caspases->apoptosis Triggers

Caption: Proposed anticancer mechanism of 8-methoxycoumarin derivatives.[3][7]

Antimicrobial Activity

Coumarin-3-carboxamide derivatives have been evaluated for their antimicrobial properties.[1] While derivatives of the core 8-methoxy structure were not extensively detailed in the provided search results, related coumarin-3-carboxamides have shown moderate antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as some antifungal activity.[1] For instance, certain coumarin-3-carboxamide derivatives showed MIC values against S. aureus and C. tropicalis ranging from 156.2 to 312.5 µg/mL.[1] The presence of the carboxylic acid at the C3 position appears to be important for antibacterial activity.[8]

Enzyme Inhibition

Certain coumarin derivatives are known to be effective enzyme inhibitors. Specifically, 3-carboxamido-7-substituted coumarins have shown potential for selective inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[9] Additionally, fused tricyclic coumarin analogs have been identified as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, with some derivatives showing IC₅₀ values in the low nanomolar range.[10]

Effects on Melanogenesis

8-Methoxycoumarin has been shown to increase melanogenesis in B16F10 murine melanoma cells without cytotoxicity.[11] This effect is mediated through the upregulation of tyrosinase and related proteins by inducing the expression of the microphthalmia-associated transcription factor (MITF). The underlying mechanism involves the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

MAPK_Pathway compound 8-Methoxycoumarin p38 p38 compound->p38 Phosphorylates (+) jnk JNK compound->jnk Phosphorylates (+) erk ERK compound->erk Inhibits Phosphorylation (-) mitf MITF Expression p38->mitf jnk->mitf tyrosinase Tyrosinase, TRP-1, TRP-2 Expression mitf->tyrosinase Upregulates melanin Melanin Synthesis tyrosinase->melanin Increases

Caption: MAPK signaling pathway in 8-methoxycoumarin-induced melanogenesis.[11]

Experimental Protocols

General Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate

A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is prepared under fusion conditions.[3][4] A catalytic amount of piperidine is added as a base.[3] The reaction proceeds for a set duration (e.g., 2 hours) to yield the ethyl 8-methoxycoumarin-3-carboxylate product.[4]

Synthesis of 8-methoxycoumarin-3-carboxamide

The intermediate, ethyl 8-methoxycoumarin-3-carboxylate, is subjected to ammonolysis.[3] This is achieved by reacting the ester with ammonia derived from ammonium acetate under fusion conditions for approximately 6 hours.[3][4]

Synthesis of this compound

The 8-methoxycoumarin-3-carboxamide is hydrolyzed to the corresponding carboxylic acid.[3] This is typically performed by refluxing the amide in a mixture of acetic acid and 4N hydrochloric acid for about 16 hours.[3][4] The formation of the acid derivative is confirmed by the disappearance of the amino (NH₂) group signals in the ¹H-NMR spectrum.[3]

In Vitro Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the synthesized coumarin derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Coumarin Derivatives (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 3-4 hours mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read Measure Absorbance (Microplate Reader) solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Conclusion

Derivatives of this compound represent a versatile and highly active class of compounds with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their biological profiles. The potent anticancer activity, particularly against liver and breast cancer cell lines, is well-documented, with mechanisms involving the induction of apoptosis and inhibition of key cellular targets like β-tubulin. Furthermore, their activities as enzyme inhibitors and modulators of signaling pathways underscore their broad applicability in drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising chemical scaffold for various therapeutic interventions.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Atom Assignment
164.5Carboxylic Acid Carbonyl (C=O)
158.0Lactone Carbonyl (C=O)
152.6C-8a
150.3C-4
144.9C-8
132.0C-5
121.8C-6
113.5C-4a
112.3C-7
111.6C-3

Solvent: DMSO-d₆. Reference: The Royal Society of Chemistry.[1]

Table 2: IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3472O-H stretch (Carboxylic Acid)
2843C-H stretch (Methoxy)
1769C=O stretch (Lactone)
1676C=O stretch (Carboxylic Acid)
1606C=C stretch (Aromatic)
1473C-H bend (Aromatic)
1264C-O stretch (Ether)
1094C-O stretch
964O-H bend (out-of-plane)
799, 739C-H bend (Aromatic, out-of-plane)

Sample Preparation: KBr pellet. Reference: The Royal Society of Chemistry.[1]

Table 3: Mass Spectrometry Data (Predicted)

m/z (mass-to-charge ratio)Ion AssignmentFragmentation Pathway
220[M]⁺Molecular Ion
203[M-OH]⁺Loss of hydroxyl radical from carboxylic acid
192[M-CO]⁺Loss of carbon monoxide from the pyrone ring
175[M-COOH]⁺Loss of the carboxyl group
147[M-CO-COOH]⁺Subsequent loss of carbon monoxide and carboxyl group

Note: This data is predicted based on the known fragmentation patterns of coumarins and carboxylic acids. The primary fragmentation of coumarins involves the loss of CO from the pyrone ring.[2]

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound was not available in the reviewed literature. However, based on the spectrum of the closely related ethyl 8-methoxycoumarin-3-carboxylate, the following proton signals are expected in DMSO-d₆:

  • ~8.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the coumarin ring.

  • ~7.3-7.5 ppm (m, 3H): These multiplets arise from the aromatic protons on the benzene ring (H5, H6, and H7).

  • ~3.9 ppm (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy group (OCH₃) at the C8 position.

  • ~13.0 ppm (br s, 1H): A broad singlet in the downfield region is expected for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear carbon skeleton of the molecule. The downfield signals at 164.5 ppm and 158.0 ppm are assigned to the carbonyl carbons of the carboxylic acid and the lactone, respectively. The signals in the 111-153 ppm range correspond to the aromatic and olefinic carbons of the coumarin ring system. The peak at a higher field, which is not explicitly provided in the reference but is expected around 56 ppm, would correspond to the methoxy carbon.

IR Spectroscopy

The IR spectrum confirms the presence of the key functional groups. The broad absorption at 3472 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, likely broadened due to hydrogen bonding. The two distinct carbonyl stretching frequencies at 1769 cm⁻¹ and 1676 cm⁻¹ correspond to the lactone and the carboxylic acid carbonyls, respectively. The absorption at 2843 cm⁻¹ is due to the C-H stretching of the methoxy group. The various peaks in the 1606-1473 cm⁻¹ region are characteristic of the aromatic C=C stretching and C-H bending vibrations. The prominent band at 1264 cm⁻¹ is attributed to the C-O stretching of the aryl ether.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 220, corresponding to the molecular weight of the compound (C₁₁H₈O₅). Common fragmentation patterns for coumarins involve the initial loss of a molecule of carbon monoxide (CO) from the pyrone ring, which would result in a fragment ion at m/z 192. For carboxylic acids, characteristic fragmentations include the loss of a hydroxyl radical ([M-OH]⁺ at m/z 203) and the loss of the entire carboxyl group ([M-COOH]⁺ at m/z 175).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of coumarin derivatives, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for coumarin analysis. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS (for EI):

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium.

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

  • LC-MS (for ESI):

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

    • Column: A C18 reversed-phase column.

    • Ion Source: ESI source in positive or negative ion mode.

    • Mass Range: m/z 50-1000.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow start Start: Unknown Compound ms Mass Spectrometry (MS) start->ms Initial Analysis ir Infrared (IR) Spectroscopy start->ir Initial Analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Initial Analysis mw Determine Molecular Weight & Molecular Formula ms->mw Provides fg Identify Functional Groups ir->fg Provides cs Determine Carbon-Hydrogen Framework nmr->cs Provides structure Propose Structure mw->structure Combine Information fg->structure Combine Information cs->structure Combine Information verification Verify Structure: Compare with Literature Data or Synthesize Standard structure->verification end End: Elucidated Structure verification->end Confirmed Data_Integration_Logic H_NMR ¹H NMR: - Proton environment - Connectivity (J-coupling) Structure This compound Structure H_NMR->Structure Confirms H framework C_NMR ¹³C NMR: - Number of unique carbons - Carbon types (CH₃, CH₂, CH, Cq) C_NMR->Structure Confirms C skeleton IR IR Spectroscopy: - Functional groups (O-H, C=O, C-O, etc.) IR->Structure Confirms functional groups MS Mass Spectrometry: - Molecular weight - Fragmentation pattern MS->Structure Confirms molecular formula

References

An In-depth Technical Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 2555-20-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities, with a focus on its anticancer properties. A plausible mechanism of action involving the induction of apoptosis in cancer cells is discussed, supported by data from related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a member of the coumarin family, characterized by a benzopyran-2-one core structure. The presence of a methoxy group at the 8-position and a carboxylic acid at the 3-position are key features that contribute to its chemical reactivity and biological activity.

PropertyValueReference
CAS Number 2555-20-6
Molecular Formula C₁₁H₈O₅[1]
Molecular Weight 220.18 g/mol [1]
Appearance Light yellow crystal[2]
Melting Point 215-218 °C[2]
Boiling Point 439 °C at 760 mmHg
Flash Point 178.8 °C
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Data Reference
Infrared (IR) (KBr, cm⁻¹) 3472 (O-H), 2843 (C-H), 1769 (C=O, lactone), 1676 (C=O, carboxylic acid), 1606, 1473 (C=C, aromatic)[2]
¹³C NMR (75 MHz, DMSO-d₆, δ ppm) 111.6, 112.3, 113.5, 121.8, 132.0, 144.9, 150.3, 152.6, 158.0, 164.5[2]

Synthesis

The synthesis of this compound can be achieved through a two-step process involving a Knoevenagel condensation to form the ethyl ester precursor, followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

This procedure is based on the Knoevenagel condensation of 3-methoxysalicylaldehyde and diethyl malonate.

Materials:

  • 3-Methoxysalicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxysalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to yield pure ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.

Experimental Protocol: Synthesis of this compound

This procedure involves the hydrolysis of the corresponding carboxamide, which is analogous to the hydrolysis of the ethyl ester.

Materials:

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (precursor)

  • Hydrochloric acid (4N)

  • Acetic acid

Procedure:

  • In a round-bottom flask, suspend 8-Methoxy-2-oxo-2H-chromene-3-carboxamide in a mixture of acetic acid and 4N hydrochloric acid.

  • Reflux the mixture for 16-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis 3-Methoxysalicylaldehyde 3-Methoxysalicylaldehyde Reaction1 3-Methoxysalicylaldehyde->Reaction1 Diethyl malonate Diethyl malonate Diethyl malonate->Reaction1 Piperidine/Ethanol Piperidine/Ethanol Piperidine/Ethanol->Reaction1 Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Precursor Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Reaction1->Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Reflux Reaction2 Precursor->Reaction2 Reagents 4N HCl, Acetic Acid Reagents->Reaction2 Final_Product This compound Reaction2->Final_Product Reflux

Synthesis workflow for this compound.

Biological Activity

This compound has demonstrated notable biological activity, particularly as an anticancer agent. The carboxylic acid moiety at the 3-position has been shown to be important for its cytotoxic effects.[3]

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative activity against human hepatocellular carcinoma (HepG2) cells.

Cell LineActivityIC₅₀ ValueReference
HepG2 Antiproliferative5 µM[3]

The improved cytotoxic activity of the carboxylic acid derivative compared to its corresponding carboxamide suggests that the hydrogen bonding acceptor group (C=O) at the 3-position plays a crucial role in its anticancer mechanism.[3]

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

While the precise signaling pathway for this compound is still under investigation, data from the closely related compound, 8-methoxypsoralen, in HepG2 cells suggests a plausible mechanism involving the induction of intrinsic apoptosis.[2] This proposed pathway is initiated by an increase in intracellular reactive oxygen species (ROS), leading to the inhibition of the ERK1/2 signaling pathway and subsequent activation of the mitochondrial apoptotic cascade.

Key Events in the Proposed Apoptotic Pathway:

  • Increased ROS Generation: The compound induces oxidative stress within the cancer cell, leading to an accumulation of ROS.

  • Inhibition of ERK1/2 Pathway: The elevated ROS levels lead to the deactivation of the ERK1/2 signaling pathway, a key regulator of cell survival and proliferation.

  • Mitochondrial Dysfunction: Inhibition of the ERK1/2 pathway, coupled with increased ROS, leads to an increased Bax/Bcl-2 ratio, causing a collapse of the mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.

  • Caspase Activation and Apoptosis: Cytochrome c activates the caspase cascade, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Apoptosis_Pathway Compound 8-Methoxy-2-oxo-2H- chromene-3-carboxylic acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS ERK ERK1/2 Pathway ROS->ERK Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 ERK->Bax_Bcl2 Inhibits MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC AIF AIF Release MMP->AIF Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis AIF->Apoptosis Caspases->Apoptosis

Proposed apoptotic signaling pathway in HepG2 cells.
Antimicrobial Activity

While specific data for this compound is limited, the broader class of coumarin-3-carboxylic acids has demonstrated significant antibacterial and antifungal activities.

Antibacterial Activity: Coumarin-3-carboxylic acid has shown strong, broad-spectrum activity against various plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas axonopodis.[2][4] The mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity and inhibition of biofilm formation.[2][4]

Antifungal Activity: Derivatives of coumarin-3-carboxamide have exhibited potent antifungal activity against several plant pathogenic fungi, with some compounds showing efficacy comparable to the commercial fungicide Boscalid.[5][6][7]

Further research is warranted to determine the specific antimicrobial spectrum and efficacy of this compound.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the induction of apoptosis by the compound.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with the desired concentrations of the compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity against hepatocellular carcinoma, coupled with a plausible mechanism involving the induction of apoptosis, highlights its potential in oncology. Furthermore, the established antimicrobial properties of the broader coumarin-3-carboxylic acid class suggest that this compound may also possess valuable anti-infective properties. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for further research and development of this and related coumarin derivatives. Future investigations should focus on elucidating the precise molecular targets and signaling pathways, as well as exploring its efficacy in in vivo models.

References

The Enduring Allure of Coumarins: A Technical Guide to Their Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a vast and structurally diverse class of phenolic compounds derived from the fusion of a benzene and an α-pyrone ring. First isolated in 1820 from the tonka bean (Dipteryx odorata), these natural products have since been identified in over 150 plant species across nearly 30 families, as well as in various fungi and bacteria.[1][2] Their wide distribution in nature is paralleled by their broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, antibacterial, antiviral, and neuroprotective effects.[3][4][5] This has established coumarin and its derivatives as a privileged scaffold in medicinal chemistry and drug discovery. This in-depth technical guide explores the historical discovery, natural distribution, and biosynthetic origins of coumarin derivatives, providing researchers with a comprehensive foundation for future investigations.

Discovery and Historical Context

The journey of coumarin began in 1820 when A. Vogel first isolated the compound from tonka beans, initially mistaking it for benzoic acid.[1] In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated it and correctly identified it as a new substance, naming it "coumarine" after "coumarou," the French word for the tonka bean.[1] The identical nature of their isolates was confirmed in 1835. A significant milestone in the history of coumarin was its first chemical synthesis in 1868 by the English chemist Sir William Henry Perkin, an achievement that marked a pivotal moment in the development of synthetic organic chemistry.[1][6]

Natural Occurrence and Distribution

Coumarin derivatives are widespread throughout the plant kingdom, with significant concentrations found in families such as the Apiaceae, Rutaceae, Asteraceae, and Fabaceae.[2][7] They are present in various parts of the plant, including roots, stems, leaves, flowers, fruits, and seeds.[8] Beyond the plant kingdom, coumarins have also been isolated from microorganisms, including fungi and bacteria, where they are thought to play a role in chemical defense.[2][7]

Quantitative Data on Coumarin Derivatives in Natural Sources

The concentration of coumarin and its derivatives can vary significantly depending on the species, plant part, geographical location, and environmental conditions. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the quantification of coumarins. The following tables summarize the quantitative data for prominent coumarin derivatives in various natural sources.

Table 1: Coumarin Content in Different Cinnamon Species

Cinnamon SpeciesBotanical NameCoumarin Content (mg/g)Reference(s)
Ceylon CinnamonCinnamomum verum0.005 - 0.090[9]
Chinese CassiaCinnamomum cassia1.74 - 7.67[9]
Indonesian CassiaCinnamomum burmannii2.14 - 9.30[9]
Saigon CassiaCinnamomum loureiroi1.06 - 6.97[9]

Table 2: Furanocoumarin Content in Selected Apiaceae and Rutaceae Species

Plant SpeciesFamilyFuranocoumarin(s)Concentration (µg/g fresh weight)Reference(s)
ParsnipApiaceaePsoralen, Angelicin, Xanthotoxin, etc.up to 145[10]
ParsleyApiaceaePsoralen, Xanthotoxin, Bergapten, etc.up to 112[10]
CeleryApiaceaePsoralen, Bergapten, Xanthotoxin, etc.-[11]
GrapefruitRutaceaeBergapten, Bergamottin, etc.~6[10]

Table 3: Pyranocoumarin Distribution in Apiaceae and Rutaceae Families

FamilyPredominant Pyranocoumarin FormPercentage of SpeciesReference(s)
ApiaceaeAngular58%[12]
RutaceaeLinear57%[12]

Table 4: Coumarin Content in Selected Medicinal Plants

Plant SpeciesFamilyCoumarin Derivative(s)ConcentrationReference(s)
Melilotus officinalisFabaceaeCoumarin316.4 mg/100 g (in 96% EtOH extract)[8]
Angelica archangelicaApiaceaeCoumarin0.91 mg/100 g (in SC-CO2 extract)[8]
Ruta graveolensRutaceaeCoumarin-[8]
Pterocaulon balansaeAsteraceae7 coumarins characterized0.584–54 mg/g of dry plant material[13]
Chlorophytum borivilianumLiliaceaeCoumarin560 - 1938 µg/g[14]

Biosynthesis of Coumarin Derivatives

The biosynthesis of coumarins in plants and fungi primarily follows the phenylpropanoid pathway. This intricate metabolic route starts with the amino acid phenylalanine.

Biosynthetic Pathway of Simple Coumarins

The formation of the basic coumarin scaffold involves a series of enzymatic reactions, with the ortho-hydroxylation of cinnamic acid derivatives being a critical step.

Simple Coumarin Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone ortho-hydroxylation, lactonization (C2'H)

Caption: Biosynthesis of the simple coumarin, umbelliferone, from phenylalanine.

Experimental Protocols

Extraction and Isolation of Coumarins from Plant Material

The following protocols provide detailed methodologies for the extraction and isolation of coumarin derivatives.

Protocol 1: Maceration Extraction

  • Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a large flask.

    • Add 1 L of 80% ethanol.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered plant material into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 500 mL of methanol to the distillation flask.

    • Heat the solvent to reflux and continue the extraction for 24 hours.

  • Concentration:

    • After extraction, concentrate the methanolic extract using a rotary evaporator to obtain the crude extract.[15]

Protocol 3: Column Chromatography for Isolation

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column (e.g., 50 cm length, 3 cm diameter) and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient is from 100% n-hexane to 100% ethyl acetate.[16]

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired coumarin derivatives.

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated coumarin.[16]

Characterization of Coumarin Derivatives

Protocol 4: Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectrum of the isolated compound using the KBr pellet method.

    • Typical characteristic peaks for coumarins include C=O stretching (lactone) around 1700-1750 cm⁻¹, C=C stretching (aromatic) around 1600-1450 cm⁻¹, and C-O stretching around 1300-1000 cm⁻¹.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra.

    • For the basic coumarin skeleton, characteristic ¹H NMR signals include the protons at C3 and C4 of the α-pyrone ring, which appear as doublets with a coupling constant of approximately 9.5 Hz.[17][19] The chemical shifts of other protons provide information about the substitution pattern.

    • ¹³C NMR spectroscopy is used to confirm the carbon skeleton and the position of substituents.[17][20]

Signaling Pathways Modulated by Coumarin Derivatives

The diverse pharmacological activities of coumarins stem from their ability to interact with and modulate various cellular signaling pathways.

Anticancer Mechanisms

Coumarin derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer Signaling Pathways Coumarins Coumarins PI3K PI3K Coumarins->PI3K inhibits VEGFR2 VEGFR2 Coumarins->VEGFR2 inhibits Apoptosis Apoptosis Coumarins->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes

Caption: Anticancer mechanisms of coumarins, including inhibition of the PI3K/Akt/mTOR pathway and angiogenesis.[1][6][13]

Anti-inflammatory Mechanisms

Coumarins exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.

Anti-inflammatory Signaling Pathways Coumarins Coumarins NF_kB NF_kB Coumarins->NF_kB inhibits Nrf2 Nrf2 Coumarins->Nrf2 activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines promotes Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response promotes

Caption: Anti-inflammatory action of coumarins via inhibition of NF-κB and activation of the Nrf2 pathway.[8][21][22]

Anti-HIV Mechanisms

Certain coumarin derivatives, particularly pyranocoumarins, have demonstrated potent anti-HIV activity by inhibiting key viral enzymes.

Anti-HIV Mechanisms Pyranocoumarins Pyranocoumarins HIV_Reverse_Transcriptase HIV_Reverse_Transcriptase Pyranocoumarins->HIV_Reverse_Transcriptase inhibits HIV_Integrase HIV_Integrase Pyranocoumarins->HIV_Integrase inhibits Viral_Replication Viral_Replication HIV_Reverse_Transcriptase->Viral_Replication essential for HIV_Integrase->Viral_Replication essential for Neuroprotective Signaling Pathway Coumarin_Derivatives Coumarin_Derivatives TRKB TRKB Coumarin_Derivatives->TRKB activates CREB CREB TRKB->CREB BDNF BDNF CREB->BDNF upregulates Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival promotes Anticoagulant Mechanism Four_Hydroxycoumarins Four_Hydroxycoumarins Vitamin_K_epoxide_reductase Vitamin_K_epoxide_reductase Four_Hydroxycoumarins->Vitamin_K_epoxide_reductase inhibits Reduced_Vitamin_K Reduced_Vitamin_K Vitamin_K_epoxide_reductase->Reduced_Vitamin_K regenerates Clotting_Factor_Synthesis Clotting_Factor_Synthesis Reduced_Vitamin_K->Clotting_Factor_Synthesis required for

References

Theoretical and Computational Elucidation of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry. This document details the experimental data available for this compound and outlines the computational workflows for in-depth analysis of its structural, electronic, and biological properties.

Molecular Structure and Synthesis

This compound belongs to the coumarin class of compounds, characterized by a benzopyran-2-one core. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 3rd position significantly influences its physicochemical and biological properties.

Synthesis Protocol: The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. A common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a malonic acid derivative, followed by hydrolysis. A specific protocol involves the fusion of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate with piperidine as a base catalyst, followed by hydrolysis of the resulting ethyl ester.[1]

Synthesis Workflow cluster_start Starting Materials A 2-Hydroxy-3-methoxybenzaldehyde C Piperidine (catalyst) Fusion A->C B Diethyl Malonate B->C D Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Intermediate) C->D E Hydrolysis (e.g., NaOH, then HCl) D->E F This compound (Final Product) E->F

A representative synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Experimental Data:

Wavenumber (cm⁻¹)Assignment
3472O-H stretching (carboxylic acid)
2843C-H stretching (methoxy)
1769C=O stretching (lactone)
1676C=O stretching (carboxylic acid)
1606C=C stretching (aromatic)
1473C-H bending
1264C-O stretching (ether)
1094C-O stretching
964O-H bending
799, 739C-H out-of-plane bending
Data sourced from The Royal Society of Chemistry.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Experimental Data (75 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
164.5Carboxylic acid carbon (C=O)
158.0Lactone carbonyl carbon (C=O)
152.6C8a
150.3C8
144.9C4
132.0C6
121.8C5
113.5C7
112.3C4a
111.6C3
56.5 (approx.)Methoxy carbon (-OCH₃)
Data sourced from The Royal Society of Chemistry.[2]

¹H NMR Data: While experimental ¹H NMR data for the title compound is not readily available in the cited literature, data for the closely related 7,8-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid in DMSO-d₆ shows characteristic peaks: two singlets for the methoxy groups around 3.79-3.80 ppm, aromatic protons between 6.86 and 7.27 ppm, a singlet for the C4-H at approximately 8.66 ppm, and a broad singlet for the carboxylic acid proton around 9.69 ppm.[2] It is expected that this compound would exhibit a similar pattern, with one methoxy signal and distinct aromatic proton signals.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method to investigate the geometric, electronic, and spectroscopic properties of molecules.

Computational Protocol for DFT Studies

A widely accepted protocol for calculations on coumarin derivatives involves the use of the Gaussian suite of programs.

DFT Calculation Workflow A Initial Molecular Structure Drawing (e.g., GaussView) B Geometry Optimization (DFT, B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirms minimum energy state) B->C D Analysis of Optimized Geometry (Bond lengths, bond angles) C->D E Electronic Properties Calculation (HOMO-LUMO, MEP) C->E F Spectroscopic Properties Calculation (NMR, IR) C->F

A typical workflow for DFT calculations on this compound.
Optimized Molecular Geometry

While specific calculated values for the title compound are not available in the cited literature, DFT calculations would provide optimized bond lengths and angles. For comparison, experimental crystal structure data for the similar molecule, 8-Methoxy-2H-chromene-3-carbaldehyde, shows key bond lengths such as C=O at approximately 1.215 Å and aromatic C-C bonds in the range of 1.388-1.442 Å.[3] Theoretical calculations for this compound are expected to be in good agreement with these experimental values for the shared structural motifs.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.

For similar chromene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these energies.[4] The HOMO is typically localized over the electron-rich regions of the coumarin ring system, while the LUMO is often distributed over the electron-deficient pyrone ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

  • Red/Yellow Regions: Electron-rich areas (negative potential), prone to electrophilic attack. These are expected around the carbonyl oxygens and the methoxy group.

  • Blue Regions: Electron-deficient areas (positive potential), prone to nucleophilic attack. These are expected around the acidic proton of the carboxylic acid and the hydrogens of the aromatic ring.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Based on the known biological activities of coumarin derivatives, potential targets for this compound include acetylcholinesterase (implicated in Alzheimer's disease) and proteins involved in cancer progression such as caspases and β-tubulin.[1][5]

Molecular Docking Protocol

A general workflow for molecular docking using software like AutoDock or Schrödinger Maestro is as follows:

Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation A Draw or import ligand structure B Energy Minimization (e.g., DFT or force field) A->B E Define Binding Site (Grid box generation) B->E C Download protein structure (e.g., from PDB) D Prepare protein (Remove water, add hydrogens) C->D D->E F Run Docking Simulation E->F G Analyze Docking Results (Binding energy, interactions) F->G H Visualize Protein-Ligand Complex G->H

A generalized workflow for molecular docking studies.

Key Parameters to Analyze:

  • Binding Energy/Docking Score: A lower value generally indicates a more favorable binding affinity.

  • Interacting Residues: Identification of amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Potential Biological Activities

While comprehensive biological data for this compound is limited, studies on its derivatives suggest potential therapeutic applications.

  • Anticancer Activity: A study on novel 8-methoxycoumarin-3-carboxamides, derived from the title compound, demonstrated potent antiproliferative activity against liver cancer cells (HepG2). The hydrolysis of the carboxamide back to the carboxylic acid (compound 8 in the study) showed a significant improvement in antiproliferative activity with an IC₅₀ of 5 µM, highlighting the importance of the carboxylic acid moiety for cytotoxicity.[1] This suggests that this compound itself is a promising candidate for anticancer drug development.

  • Acetylcholinesterase Inhibition: Many coumarin derivatives have been investigated as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[5] The structural features of the title compound make it a candidate for investigation in this area.

Conclusion

This technical guide has synthesized the available experimental data and outlined the standard theoretical and computational methodologies for the comprehensive study of this compound. The provided protocols for DFT calculations and molecular docking serve as a roadmap for researchers to further investigate its properties. The existing data on its synthesis and the promising anticancer activity of the carboxylic acid form underscore its potential as a valuable scaffold in drug discovery and development. Further computational and experimental studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, a class of compounds renowned for their diverse pharmacological properties. This technical guide provides a comprehensive overview of its synthesis, key biological activities, and mechanism of action, with a focus on its role in medicinal chemistry. The document details its significant antiproliferative effects against hepatocellular carcinoma, supported by quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway and mechanism of action. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the coumarin scaffold.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a significant class of heterocyclic compounds, widely occurring in nature and also accessible through synthetic routes. Their scaffold is considered a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 3-position of the coumarin ring is particularly crucial for modulating its biological effects.

This guide focuses on a specific derivative, this compound. The presence of a methoxy group at the C-8 position and a carboxylic acid at the C-3 position bestows upon it distinct chemical properties that translate into significant biological activity, particularly in the realm of oncology.

Synthesis

The primary route for synthesizing the coumarin-3-carboxylic acid scaffold is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base.

For this compound, the synthesis proceeds in two main stages: (1) Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with diethyl malonate to form the ethyl ester intermediate, followed by (2) basic hydrolysis to yield the final carboxylic acid product.[1]

Synthesis_Workflow cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Hydrolysis Reactant1 2-Hydroxy-3-methoxy- benzaldehyde Intermediate Ethyl 8-methoxy-2-oxo-2H- chromene-3-carboxylate Reactant1->Intermediate Condensation Reactant2 Diethyl Malonate Reactant2->Intermediate Catalyst Piperidine Catalyst->Intermediate Product 8-Methoxy-2-oxo-2H- chromene-3-carboxylic acid Intermediate->Product Hydrolysis Reagent Base (e.g., NaOH) Reagent->Product Signaling_Pathway Compound 8-Methoxy-2-oxo-2H- chromene-3-carboxylic acid Tubulin β-Tubulin Polymerization Compound->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Caspase Caspase-3/7 Activation Arrest->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

References

Initial Toxicity Screening of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the initial toxicity screening of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid based on established toxicological principles and data available for related coumarin compounds. As of the date of this guide, publicly accessible, comprehensive toxicity data for this specific molecule is limited. The protocols and analyses presented herein are intended to guide researchers in designing a thorough preliminary safety assessment.

Executive Summary

This compound is a coumarin derivative with potential applications in medicinal chemistry. An early and robust assessment of its toxicity profile is critical for any further development. This guide outlines a tiered approach for an initial toxicity screening, encompassing in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, followed by considerations for a preliminary in vivo acute toxicity study. The proposed workflow is designed to identify key safety liabilities, inform dose-selection for further studies, and adhere to standard regulatory expectations for preclinical drug development. The toxicological profile of the parent compound, coumarin, is discussed to provide context for potential mechanisms of toxicity, particularly regarding metabolism-mediated hepatotoxicity.

Compound Profile

PropertyData
Chemical Name This compound
Synonyms 8-methoxycoumarin-3-carboxylic acid
CAS Number 2555-20-6
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
Structure
alt text
[1]

Known Biological Activity & Toxicity Data

Published data on the specific toxicity of this compound is sparse. However, one study investigating novel 8-methoxycoumarin derivatives for anticancer activity reported its effect on a human liver cancer cell line.

Assay TypeCell LineEndpointResultSource
Antiproliferative AssayHepG2IC₅₀5 µM[2][3]

This result, while generated in a cancer research context, provides a preliminary indication of the compound's cytotoxic potential against a hepatic cell line and serves as a valuable starting point for designing more formal cytotoxicity studies.

Proposed In Vitro Toxicity Screening Workflow

A tiered in vitro screening approach is recommended to efficiently assess the primary areas of toxicological concern.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Organ-Specific Assays cluster_2 Decision Point cluster_3 Outcome A In Vitro Cytotoxicity (e.g., MTT/LDH Assays) Multiple Cell Lines E Data Analysis & Risk Assessment A->E B Bacterial Reverse Mutation Assay (Ames Test) B->E C In Vitro Micronucleus Assay (Mammalian Cells) C->E D hERG Channel Assay (Cardiotoxicity) D->E F Proceed to In Vivo Studies E->F Acceptable Profile G Stop/Redesign Compound E->G Unacceptable Profile

Caption: Proposed workflow for in vitro toxicity screening.

Experimental Protocols: In Vitro Assays

In Vitro Cytotoxicity

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) across a panel of relevant cell lines.

Recommended Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability.[4][5][6]

  • LDH (Lactate Dehydrogenase) Release Assay: Measures membrane integrity by quantifying LDH released from damaged cells.[4]

Protocol Outline (MTT Assay):

  • Cell Plating: Seed cells (e.g., HepG2 for liver, HEK293 for kidney, CHO for general cytotoxicity) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Genotoxicity

Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

Principle: The Ames test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[2][7] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[2][7][8][9]

Protocol Outline:

  • Strain Selection: Use a standard panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Exposure: Combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer onto minimal agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the negative control.[7]

Principle: This assay detects chromosomal damage in mammalian cells.[10][11] Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division, representing chromosome breaks or whole chromosome loss.[12]

Protocol Outline:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, alongside negative and positive controls, with and without metabolic activation (S9).

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[10][11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10][11]

  • Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Cardiotoxicity: hERG Channel Assay

Objective: To evaluate the potential of the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[13][14]

Principle: The assay directly measures the electrical current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK-293) using automated patch-clamp electrophysiology.[13]

Protocol Outline:

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Compound Application: Apply the test compound at a range of concentrations to the cells.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), apply a specific voltage protocol to elicit hERG tail currents.

  • Data Acquisition: Measure the hERG current before and after the application of the test compound.

  • Analysis: Calculate the percentage of channel inhibition for each concentration and determine the IC₅₀ value. This value is critical for assessing the potential for cardiac risk.

Potential Mechanisms of Toxicity & Signaling Pathways

The toxicity of many coumarin-based compounds is linked to their metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[15][16]

G cluster_0 Coumarin Metabolism Pathways Coumarin Coumarin Core Structure (e.g., this compound) CYP2A6 CYP2A6 (Major Human Pathway) Coumarin->CYP2A6 Metabolism CYP_other Other CYPs (Rat Pathway) Coumarin->CYP_other Metabolism Metabolite_Safe 7-hydroxycoumarin (Detoxification) CYP2A6->Metabolite_Safe Metabolite_Toxic Coumarin 3,4-epoxide (Reactive Intermediate) CYP_other->Metabolite_Toxic Excretion Excretion Metabolite_Safe->Excretion GSH Glutathione (GSH) Conjugation Metabolite_Toxic->GSH Covalent_Binding Covalent Binding to Macromolecules Metabolite_Toxic->Covalent_Binding GSH->Excretion Toxicity Hepatotoxicity Covalent_Binding->Toxicity

Caption: Potential metabolic pathways of coumarin derivatives.

The primary concern for coumarins is hepatotoxicity, which is often mediated by the formation of a reactive coumarin 3,4-epoxide intermediate.[1][17] This pathway is more prominent in rats than in humans, where the major metabolic route is 7-hydroxylation, a detoxification pathway.[16][18] Given the structure of this compound, it is crucial to determine its metabolic profile and whether it is prone to forming reactive epoxide intermediates. Studies on other coumarin derivatives have also suggested potential for nephrotoxicity (kidney toxicity).[19][20]

In Vivo Acute Toxicity Study (Considerations)

Should the in vitro data show an acceptable profile, a limited in vivo acute oral toxicity study may be warranted. Such studies should be designed according to international guidelines (e.g., OECD Test Guideline 423, 425) to minimize animal use.[21][22]

G Start Start: Dose 1st Animal (e.g., 300 mg/kg) Decision1 Animal Survives? Start->Decision1 DoseUp Dose Next Animal at Higher Dose (e.g., 2000 mg/kg) Decision1->DoseUp Yes DoseDown Dose Next Animal at Lower Dose (e.g., 50 mg/kg) Decision1->DoseDown No (Toxicity) Decision2 Outcome? DoseUp->Decision2 Decision3 Outcome? DoseDown->Decision3 Stop Stop & Classify Toxicity Decision2->Stop Decision3->Stop

Caption: Logic for an Up-and-Down Procedure in acute oral toxicity.

Protocol Outline:

  • Animal Model: Use a single rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Administer the compound by oral gavage in a stepwise procedure. A sighting study may be performed on one animal to determine the starting dose.

  • Observations: Monitor animals for clinical signs of toxicity and mortality for at least 14 days.[23] Observations should include changes in skin, fur, eyes, and behavior.

  • Body Weight: Record body weights prior to dosing and at regular intervals throughout the study.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The study allows for the estimation of the LD₅₀ (median lethal dose) and provides information for hazard classification.

Conclusion and Next Steps

This technical guide proposes a systematic approach for the initial toxicity screening of this compound. The workflow prioritizes in vitro methods to generate essential safety data on cytotoxicity, genotoxicity, and cardiotoxicity, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The results from these assays will create a foundational safety profile, enabling a data-driven decision on whether to advance the compound to in vivo studies or to halt its development due to an unacceptable toxicity profile. Understanding the compound's metabolic fate, particularly in relation to the known hepatotoxic pathways of coumarin, should be a key focus of subsequent investigations.

References

Methodological & Application

Application Notes and Protocols for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a versatile fluorescent probe. This coumarin derivative exhibits sensitivity to its microenvironment, making it a valuable tool for various applications in biological and chemical research.

Overview and Key Features

This compound is a synthetic fluorophore belonging to the coumarin family. The presence of the methoxy group at the 8-position and the carboxylic acid at the 3-position influences its photophysical properties and provides a reactive handle for bioconjugation.

Key Features:

  • Environmental Sensitivity: The fluorescence of many coumarin dyes is sensitive to the solvent environment.

  • Reactive Handle: The carboxylic acid group allows for covalent attachment to biomolecules such as proteins, peptides, and amine-modified nucleic acids.

  • Potential for Ion Sensing: Coumarin derivatives have been widely explored as fluorescent probes for the detection of various metal ions.

Physicochemical and Photophysical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the general properties of coumarin-3-carboxylic acid derivatives can be summarized. The exact photophysical properties are highly dependent on the solvent and local environment.

PropertyValue
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
CAS Number 2555-20-6
Appearance Light yellow crystalline powder.[1]
Melting Point 215-218 °C.[1]
Excitation Maximum (λex) Varies with solvent polarity
Emission Maximum (λem) Varies with solvent polarity
Quantum Yield (Φ) Dependent on solvent and conjugation
Molar Extinction Coefficient (ε) Dependent on solvent
Fluorescence Lifetime (τ) Dependent on solvent and local environment

Note: The photophysical data for the closely related 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid shows an excitation peak at 355 nm and an emission peak at 405 nm, which can serve as a starting point for experimental design.

Applications

Fluorescent Labeling of Biomolecules

The carboxylic acid moiety of this compound can be activated to form an amine-reactive ester (e.g., N-hydroxysuccinimide (NHS) ester), enabling its conjugation to primary amines on biomolecules.

Signaling Pathway of Bioconjugation:

Coumarin_COOH This compound NHS_Ester Amine-Reactive NHS Ester Coumarin_COOH->NHS_Ester Activation EDC_NHS EDC, NHS Conjugate Fluorescently Labeled Biomolecule NHS_Ester->Conjugate Conjugation Biomolecule_NH2 Biomolecule-NH2

Caption: Bioconjugation of the probe to a biomolecule.

Detection of Metal Ions

Coumarin-based probes are known to exhibit changes in their fluorescence properties upon binding to metal ions. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). The potential of this compound as a sensor for specific metal ions warrants investigation.

Proposed Sensing Mechanism:

Probe This compound Complex Probe-Metal Ion Complex Probe->Complex Metal_Ion Metal Ion (e.g., Fe³⁺, Cu²⁺) Fluorescence_Change Fluorescence Quenching or Enhancement Complex->Fluorescence_Change

Caption: Proposed mechanism for metal ion detection.

Live-Cell Imaging

The lipophilic nature of the coumarin scaffold allows for cell permeability, making its derivatives suitable for live-cell imaging applications. These probes can be designed to target specific organelles or report on intracellular events.

General Workflow for Live-Cell Imaging:

Cell_Culture Cell Seeding & Culture Probe_Loading Probe Incubation Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Image Analysis Imaging->Data_Analysis

Caption: General workflow for live-cell imaging.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Knoevenagel condensation reaction.

Materials:

  • 3-Methoxy-2-hydroxybenzaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Sodium hydroxide (for hydrolysis)

Procedure:

  • A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is heated under fusion in the presence of a catalytic amount of piperidine.

  • The reaction mixture is then refluxed in ethanol.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with hydrochloric acid.

  • The resulting ester is hydrolyzed using a solution of sodium hydroxide.

  • Acidification of the reaction mixture yields this compound as a precipitate, which can be collected by filtration and purified by recrystallization.

General Protocol for Fluorescent Labeling of Proteins

This protocol describes the conjugation of the probe to a protein via an NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 2-4 hours in the dark.

  • Conjugation to Protein:

    • Add the activated NHS ester solution dropwise to the protein solution while gently stirring. The molar ratio of the probe to the protein should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Remove the unconjugated probe and byproducts by size-exclusion chromatography.

    • Collect the fractions containing the fluorescently labeled protein.

Protocol for Metal Ion Detection (General Guideline)

This is a general protocol that needs to be optimized for the specific metal ion of interest.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Stock solutions of various metal salts.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the fluorescent probe in the chosen buffer.

  • In a cuvette, add the probe solution.

  • Record the initial fluorescence spectrum.

  • Titrate the probe solution with increasing concentrations of the metal ion stock solution.

  • Record the fluorescence spectrum after each addition and incubation for a short period to allow for complex formation.

  • Analyze the changes in fluorescence intensity (quenching or enhancement) to determine the sensitivity and selectivity of the probe for the specific metal ion.

General Protocol for Live-Cell Imaging

This protocol provides a starting point for using the probe in live-cell imaging.[2]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Stock solution of this compound in DMSO.

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filters for coumarin imaging.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh medium to remove the excess probe.

  • Imaging: Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for coumarin dyes. Acquire images at different time points to study dynamic processes.

Data Presentation

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical photophysical data to illustrate how experimental results should be structured. Actual values must be determined experimentally.

SolventExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Lifetime (ns)
Dichloromethane-----
Acetonitrile-----
Ethanol-----
Water-----
Metal Ion Sensing Performance (Hypothetical)
Metal IonDetection Limit (µM)Selectivity vs. Other IonsFluorescence Response
Fe³⁺--Quenching
Cu²⁺--Enhancement
Zn²⁺--No significant change

Troubleshooting

  • Low Fluorescence Signal: Increase probe concentration or incubation time. Check the excitation and emission wavelengths.

  • High Background Fluorescence: Ensure thorough washing after probe incubation. Use a phenol red-free medium for imaging.

  • Phototoxicity: Reduce the excitation light intensity or exposure time. Use an anti-fade reagent if imaging fixed cells.

  • Poor Solubility: Prepare a higher concentration stock solution in DMSO and dilute it in an aqueous buffer just before use.

Safety Precautions

  • Handle this compound and all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Labeling Peptides with 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid (MCA) is a widely utilized blue-fluorescent dye essential for peptide labeling in various biochemical and cellular assays. Its application is particularly prominent in Fluorescence Resonance Energy Transfer (FRET)-based enzyme activity studies, where it often serves as the fluorescent donor in conjunction with a suitable quencher. Labeled peptides are invaluable tools for investigating protein-protein interactions, enzyme kinetics, receptor binding, and cellular uptake. This document provides detailed protocols for labeling peptides with 7-Methoxycoumarin-3-carboxylic acid, including methods for both solution-phase and solid-phase synthesis.

The 7-methoxycoumarin group (Mca) exhibits fluorescence with an excitation maximum around 328-355 nm and an emission maximum in the range of 393-405 nm.[1] The labeling of a peptide with MCA can be achieved through several methods, primarily by reacting a free amine group on the peptide with an activated form of the carboxylic acid on the coumarin dye. The most common approaches involve the use of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester (Mca-OSu) or the direct coupling of the carboxylic acid (Mca-OH) using standard peptide coupling reagents. Alternatively, for solid-phase peptide synthesis (SPPS), a pre-labeled amino acid, such as Fmoc-Lys(Mca)-OH, can be incorporated directly into the peptide sequence.[2]

Data Presentation: Reaction and Spectral Properties

The following table summarizes the key quantitative data for the materials and reaction conditions involved in peptide labeling with 7-Methoxycoumarin-3-carboxylic acid.

ParameterValueReference
Fluorophore 7-Methoxycoumarin-3-carboxylic acid (MCA)N/A
Excitation Wavelength (Ex)328 - 355 nm[1]
Emission Wavelength (Em)393 - 405 nm[1]
Activation Reagents (for Mca-OH)
N-hydroxysuccinimide (NHS)1.0 equivalent[2][3]
N,N'-Dicyclohexylcarbodiimide (DCC)1.1 equivalents[2][3]
Coupling Reagents (for Mca-OH) PyBOP®/DIPEA or DIPCDI/HOBt
Solvents for Labeling Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)[2]
Purification Method Preparative High-Performance Liquid Chromatography (HPLC)[2]

Experimental Protocols

Protocol 1: Activation of 7-Methoxycoumarin-3-carboxylic Acid with NHS

This protocol describes the preparation of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester (Mca-OSu), an amine-reactive derivative used for labeling peptides in solution.

Materials:

  • 7-Methoxycoumarin-3-carboxylic acid (Mca-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 7-Methoxycoumarin-3-carboxylic acid (1.0 mmol, 0.22 g) in anhydrous DMF (2.5 mL).[2]

  • Add N-hydroxysuccinimide (1.0 mmol, 0.12 g) to the solution.[2]

  • Cool the reaction mixture to 0°C in an ice bath.[2]

  • Add DCC (1.1 mmol, 0.23 g) to the cooled mixture.[2]

  • Stir the reaction for 30 minutes at 0°C, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]

  • The resulting solution containing the active N-hydroxysuccinimide ester can be used directly for peptide labeling or purified further.

Protocol 2: Labeling of Peptides in Solution using Mca-OSu

This protocol details the labeling of a peptide with a free amine group (e.g., the N-terminus or the side chain of a lysine residue) using the pre-activated Mca-OSu.

Materials:

  • Peptide with a free amine group

  • Mca-OSu solution (from Protocol 1 or commercially sourced)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for purification

  • Acetonitrile (ACN) for purification

  • Preparative HPLC system

Procedure:

  • Dissolve the peptide in DMF or DMSO.

  • Add the Mca-OSu solution to the peptide solution. A molar excess of the labeling reagent (typically 1.2-1.5 equivalents) is recommended.

  • Add DIPEA to the reaction mixture to act as a non-nucleophilic base and maintain a pH of 8-9.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Monitor the reaction progress using analytical HPLC to check for the formation of the labeled peptide and consumption of the starting material.

  • Once the reaction is complete, purify the labeled peptide using preparative reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final labeled peptide.

Protocol 3: Peptide Labeling during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes two common methods for labeling a peptide with MCA during standard Fmoc-based SPPS.

Method A: N-terminal Labeling on Resin

  • After the final amino acid has been coupled and the N-terminal Fmoc protecting group has been removed, wash the resin-bound peptide thoroughly with DMF.

  • Prepare a solution of Mca-OH (3-5 equivalents), a coupling agent such as HOBt/DIPCDI or PyBOP (3-5 equivalents), and a base like DIPEA in DMF.

  • Add the coupling solution to the resin and allow it to react for 2-4 hours at room temperature.

  • Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude labeled peptide by preparative HPLC as described in Protocol 2.

Method B: Incorporation of Fmoc-Lys(Mca)-OH

  • During the SPPS sequence, at the desired position for the label, use Fmoc-Lys(Mca)-OH instead of a standard Fmoc-amino acid.

  • Perform the coupling reaction using standard activation methods like PyBOP/DIPEA or HOBt/DIPCDI.

  • Continue with the synthesis of the remaining peptide sequence.

  • Cleavage and purification are performed as described in Method A.

Visualizations

G cluster_activation Protocol 1: Activation of Mca-OH cluster_labeling Protocol 2: Solution-Phase Labeling cluster_purification Purification A1 Dissolve Mca-OH and NHS in anhydrous DMF A2 Cool mixture to 0°C A1->A2 A3 Add DCC to the mixture A2->A3 A4 Stir at 0°C, then warm to room temperature A3->A4 A5 Mca-OSu (Active Ester) Solution A4->A5 B2 Add Mca-OSu solution and DIPEA A5->B2 Use in labeling reaction B1 Dissolve peptide in DMF/DMSO B1->B2 B3 React for 2-4 hours at room temperature B2->B3 B4 Monitor reaction by analytical HPLC B3->B4 C1 Purify by preparative RP-HPLC B4->C1 Proceed upon completion C2 Confirm identity by Mass Spectrometry C1->C2 C3 Lyophilize pure fractions C2->C3 C4 Final Labeled Peptide C3->C4

Caption: Workflow for the activation of 7-Methoxycoumarin-3-carboxylic acid and subsequent solution-phase labeling of a peptide.

G cluster_nterm N-terminal Labeling cluster_internal Internal Labeling start Start SPPS with resin elongation Peptide Chain Elongation (Fmoc Chemistry) start->elongation choice Labeling Strategy? elongation->choice N1 Remove final N-terminal Fmoc group choice->N1 N-terminus I1 Couple Fmoc-Lys(Mca)-OH at desired position choice->I1 Internal N2 Couple Mca-OH with PyBOP/DIPEA N1->N2 cleavage Cleave peptide from resin with TFA cocktail N2->cleavage I2 Continue peptide elongation I1->I2 I2->elongation I2->cleavage purification Purify by preparative RP-HPLC cleavage->purification final_product Final Labeled Peptide purification->final_product

Caption: Decision workflow for labeling a peptide with 7-Methoxycoumarin during Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a scaffold for the synthesis of potential anti-inflammatory agents. The coumarin core is a well-established privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The strategic placement of a methoxy group at the 8-position and a carboxylic acid at the 3-position offers a versatile platform for creating novel derivatives with enhanced anti-inflammatory properties.

Rationale for Use in Anti-inflammatory Agent Synthesis

Coumarin derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. The anti-inflammatory actions of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Furthermore, they can inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

The carboxylic acid moiety at the 3-position of this compound is a key functional group for derivatization. It readily allows for the formation of amide, ester, and other linkages, enabling the synthesis of a diverse library of compounds. This facilitates the exploration of structure-activity relationships (SAR) to identify candidates with optimal potency and selectivity.

Proposed Synthetic Strategy: Amide Derivatives

A common and effective strategy for modifying this compound is through the synthesis of amide derivatives. This approach involves the coupling of the carboxylic acid with a variety of primary or secondary amines. The resulting N-substituted amides can exhibit a range of pharmacological activities, and their properties can be fine-tuned by varying the substituent on the amine.

General Synthesis Protocol for Amide Derivatives

This protocol describes a general method for the synthesis of N-aryl/alkyl-8-methoxy-2-oxo-2H-chromene-3-carboxamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDCI, HOBt)

  • Dry solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA) or other suitable base

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 equivalent) in dry DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry THF.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in dry THF.

    • Add the acid chloride solution dropwise to the amine solution at 0°C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Evaluation Protocols

A panel of in vitro assays is crucial for the initial screening and mechanistic elucidation of the synthesized compounds.

Cytotoxicity Assessment (MTT Assay)

It is essential to determine the cytotoxicity of the synthesized compounds to ensure that any observed anti-inflammatory effects are not a result of cell death.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of cyclooxygenase enzymes.

Method: Commercially available COX inhibitor screening assay kits are recommended.

General Protocol:

  • Prepare a reaction mixture containing the respective enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin F2α (PGF2α) using a specific ELISA as an indicator of COX activity.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on 5-lipoxygenase.

Method: A commercially available 5-LOX inhibitor screening assay kit is recommended.

General Protocol:

  • Prepare the reaction mixture containing the human 5-LOX enzyme and the test compound.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the production of leukotrienes by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).

  • Calculate the percentage of inhibition and the IC50 value.

In Vivo Anti-inflammatory Evaluation Protocol

Carrageenan-Induced Rat Paw Edema

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

Animals: Male Wistar rats (150-200 g).

Protocol:

  • Divide the animals into groups (n=6 per group): control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test compound groups (at different doses).

  • Administer the test compounds or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical series of N-substituted-8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives, illustrating the potential anti-inflammatory activity.

Compound IDR-Group (Substituent on Amide)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)% Inhibition of Paw Edema (at 3h, 20 mg/kg)
8MCCA-01 Phenyl15.21.88.545.2
8MCCA-02 4-Chlorophenyl12.80.96.255.8
8MCCA-03 4-Methoxyphenyl18.52.510.140.1
8MCCA-04 Benzyl25.15.615.435.6
Indomethacin -0.11.2>10060.5

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow A This compound C Acid Chloride / Activated Ester A->C Activation B SOCl2 or Coupling Agent E N-substituted-8-methoxy-2-oxo-2H-chromene-3-carboxamide C->E Coupling D R-NH2 (Amine)

Caption: Synthetic workflow for amide derivatives.

Experimental Workflow for Anti-inflammatory Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Synthesized Compounds B Cytotoxicity Assay (MTT) A->B C COX-1/COX-2 Inhibition Assay A->C D 5-LOX Inhibition Assay A->D E Lead Compounds from In Vitro Screening D->E Selection F Carrageenan-Induced Paw Edema E->F G Data Analysis & SAR F->G

Caption: Workflow for anti-inflammatory evaluation.

Proposed Mechanism of Action Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Arachidonic_Acid Arachidonic Acid Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes COX2_5LOX COX-2 / 5-LOX DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Compound 8-MCCA Derivative Compound->IKK Inhibits Compound->COX2_5LOX Inhibits Compound->NFkB_nuc Inhibits

Caption: Proposed anti-inflammatory signaling pathway.

Application Note: Fluorescence Spectroscopy of Coumarin Compounds for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin derivatives are a prominent class of heterocyclic compounds, widely recognized for their significant and varied biological activities.[1] In the realms of biochemistry, drug development, and materials science, they are particularly valued as fluorescent probes.[1][2] Their utility stems from their robust photophysical properties, including strong fluorescence emission, high quantum yields, and a sensitivity to the local microenvironment, such as polarity and viscosity.[3][4] This environmental sensitivity allows coumarins to be employed as reporters for molecular interactions, binding events, and changes in cellular compartments.[4]

This application note provides a detailed overview of the experimental setup and protocols for the fluorescence spectroscopy of coumarin compounds. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence techniques to characterize molecular behavior and interactions.

Instrumentation

The core instrumentation for analyzing coumarin fluorescence involves both steady-state and time-resolved measurements.

  • UV-Visible Spectrophotometer : Essential for measuring the absorbance spectra of coumarin solutions. This is a prerequisite for fluorescence experiments to determine the maximum absorption wavelength (λ_abs_max) for excitation and to ensure the absorbance of the solutions is within an appropriate range (typically < 0.1) to minimize inner filter effects.[5]

  • Spectrofluorometer : The primary instrument for fluorescence measurements. Modern spectrofluorometers are equipped to record both excitation and emission spectra and can perform steady-state and, with appropriate accessories, time-resolved measurements.[6][7] Key components include:

    • Light Source : A high-intensity Xenon arc lamp is common for steady-state measurements, while pulsed LEDs or lasers (e.g., picosecond pulsed lasers) are used for time-resolved experiments.[7][8]

    • Monochromators : Separate monochromators for excitation and emission allow for the selection of specific wavelengths.

    • Detector : Highly sensitive photomultiplier tubes (PMTs) are standard for detecting the emitted fluorescence.[8]

    • Sample Holder : A temperature-controlled cuvette holder is often necessary to maintain consistent experimental conditions.

For time-resolved fluorescence, Time-Correlated Single Photon Counting (TCSPC) is a widely used technique to measure fluorescence lifetimes.[9][10][11] This method provides detailed information about the excited-state dynamics of the coumarin probe.

Photophysical Properties of Common Coumarin Derivatives

The fluorescence properties of coumarins are highly dependent on their substitution patterns and the solvent environment. The data below summarizes key photophysical parameters for several common coumarin compounds in different solvents.

Coumarin DerivativeSolventλ_abs_max (nm)λ_em_max (nm)Quantum Yield (Φ_f)Lifetime (τ_f) (ns)
Coumarin 1 Ethanol373450--
Coumarin 6 Ethanol4585050.782.42[12]
Coumarin 30 Ethanol408485-4.30[13]
Coumarin 102 Ethanol360430-3.20[13]
Coumarin 120 Ethanol347425-3.90[13]
Coumarin 153 1-Chloropropane~420~5300.52 (relative to Quinine Sulfate)[10]~4.0-5.0[10]
7-Hydroxy-4-methylcoumarin Aqueous-451--[9]
7-Amino-4-methylcoumarin Aqueous-441--[9]

Experimental Protocols

Protocol 1: Steady-State Fluorescence Measurements

This protocol outlines the procedure for acquiring standard excitation and emission spectra of a coumarin compound.

Methodology:

  • Sample Preparation :

    • Prepare a stock solution of the coumarin dye in a spectroscopic grade solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[5]

    • From the stock solution, prepare a dilute working solution.

  • Absorbance Measurement :

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum of the working solution to determine the absorption maximum (λ_abs_max).

    • Adjust the concentration of the working solution so that the absorbance at λ_abs_max is below 0.1 to prevent inner filter effects.

  • Fluorescence Measurement :

    • Transfer the diluted sample to a quartz cuvette.

    • Place the cuvette in the spectrofluorometer.

    • Emission Spectrum : Set the excitation wavelength to the λ_abs_max of the coumarin derivative. Scan a range of emission wavelengths (e.g., from λ_exc + 10 nm to 700 nm) to record the emission spectrum.

    • Excitation Spectrum : Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em_max). Scan a range of excitation wavelengths to record the excitation spectrum.

    • Record a blank spectrum using the solvent alone and subtract it from the sample spectra.[5]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield quantifies the efficiency of the fluorescence process.[5] The relative method, which compares the sample to a standard of known quantum yield, is most common.[14]

Methodology:

  • Materials :

    • Coumarin sample (unknown).

    • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

    • Spectroscopic grade solvent.

  • Solution Preparation :

    • Prepare stock solutions of both the coumarin sample and the reference standard in the same solvent (if possible).

    • Prepare a series of 5-6 dilute solutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[5]

  • Data Acquisition :

    • Select an excitation wavelength at which both the sample and the reference have significant absorbance.

    • Measure the absorbance of all solutions at the selected excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation/emission slit widths).[5]

  • Data Analysis (Gradient Method) :

    • Correct the recorded emission spectra for the instrument's response.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[5]

    • For both the sample and the reference, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

    • Determine the gradient (slope) of the resulting straight lines for the sample (Grad_S) and the reference (Grad_R).

    • Calculate the quantum yield of the sample (Φ_F(S)) using the following equation[14]: Φ_F(S) = Φ_F(R) * (Grad_S / Grad_R) * (n_S² / n_R²) Where:

      • Φ_F(R) is the quantum yield of the reference.

      • n_S and n_R are the refractive indices of the sample and reference solvents, respectively.[14]

Visualized Experimental Workflow

The following diagram illustrates the comprehensive workflow for characterizing the photophysical properties of coumarin compounds.

G Experimental Workflow for Coumarin Fluorescence Analysis cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis cluster_output 4. Results prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilute Prepare Dilute Series (Abs < 0.1) prep_stock->prep_dilute abs_measure UV-Vis Absorbance Measurement prep_dilute->abs_measure Samples lifetime_measure Lifetime Measurement (TCSPC) prep_dilute->lifetime_measure fluo_measure Fluorescence Emission Measurement abs_measure->fluo_measure integrate Integrate Emission Spectra fluo_measure->integrate analyze_lifetime Analyze Decay Curves lifetime_measure->analyze_lifetime plot Plot Intensity vs. Absorbance integrate->plot calc_qy Calculate Quantum Yield plot->calc_qy results Photophysical Parameters (λ_max, Φ_f, τ_f) calc_qy->results analyze_lifetime->results

Caption: Experimental workflow for coumarin fluorescence analysis.

Influence of Solvent Environment

A critical consideration in coumarin spectroscopy is the effect of the solvent. Many coumarin derivatives, especially 7-aminocoumarins, exhibit significant solvatochromism.[3]

  • Polarity and Red Shift : As solvent polarity increases, the emission spectra of many coumarins undergo a bathochromic (red) shift. This is because the excited state is often more polar than the ground state; polar solvents stabilize the excited state, lowering its energy and resulting in lower-energy (longer wavelength) emission.[15]

  • Twisted Intramolecular Charge Transfer (TICT) : In highly polar solvents, some coumarins can form a non-fluorescent or weakly fluorescent TICT state.[15] This process provides a non-radiative decay pathway, leading to a decrease in the fluorescence quantum yield and lifetime.[3]

Understanding these solvent effects is crucial for designing experiments and interpreting results, particularly in drug development, where probes interact with complex biological media.[4]

Applications in Drug Development

The sensitivity of coumarin fluorescence is leveraged in various stages of drug discovery and development:

  • Enzyme Assays : Coumarin-based substrates are designed to be non-fluorescent but become highly fluorescent upon enzymatic modification. This "turn-on" mechanism is used in high-throughput screening to measure the activity of xenobiotic-metabolizing enzymes like cytochrome P450s.[16]

  • Bioimaging : Coumarin derivatives are used as fluorescent probes to visualize cellular components and processes. Their ability to report on local polarity and viscosity makes them valuable for studying drug-membrane interactions and cellular uptake.[17]

  • Sensing and Detection : Functionalized coumarins serve as chemosensors for detecting biologically relevant metal ions and small molecules, which is vital for understanding disease states and drug mechanisms.[1][18]

References

Application Notes and Protocols: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a prominent class of fluorescent molecules widely utilized in biological imaging due to their advantageous photophysical properties, which include high quantum yields, significant Stokes shifts, and sensitivity to the cellular microenvironment.[1][2] 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, presents as a promising candidate for use as a fluorescent probe in various cell imaging techniques. The methoxy group at the 8-position and the carboxylic acid at the 3-position influence its spectral properties and potential for conjugation and targeted imaging.

These application notes provide a comprehensive guide to the use of this compound in cell imaging, including its physicochemical properties, potential applications, and detailed protocols for live and fixed cell imaging.

Physicochemical and Photophysical Properties

While extensive photophysical data for this compound in cellular imaging contexts is not widely published, the following table summarizes its known properties and those of closely related methoxycoumarin derivatives to provide a baseline for experimental design.

PropertyValue / DescriptionReference
Molecular Formula C₁₁H₈O₅[3][4]
Molecular Weight 220.18 g/mol [3]
Appearance Light yellow crystal[5]
Melting Point 215-218 °C[5]
Excitation Maximum (λex) Not specified; likely in the UV-A to violet range, typical for coumarins.
Emission Maximum (λem) Not specified; likely in the blue to green range, typical for coumarins.
Quantum Yield (Φ) Dependent on solvent and local environment. Optimization is required.[1]
Solubility Soluble in organic solvents like DMSO.[1]

Applications in Cell Imaging

Based on the known applications of coumarin derivatives, this compound holds potential for several cell imaging applications:

  • General Cytoplasmic and Nuclear Staining: Due to its relatively small size and potential for cell permeability, it may be used to visualize cell morphology.

  • Organelle Imaging: While not specifically documented for this molecule, coumarin derivatives are known to be engineered to target specific organelles like the endoplasmic reticulum and lipid droplets.[2][6]

  • Sensing Local Environment: The fluorescence of coumarins can be sensitive to the polarity and viscosity of their microenvironment, making them potential probes for studying cellular dynamics.[1][7]

  • Conjugation to Biomolecules: The carboxylic acid group provides a reactive handle for conjugation to other molecules, such as peptides or drugs, to track their localization and uptake in cells.

Experimental Protocols

The following are general protocols for using coumarin-based probes for cell imaging. Note: These protocols should be optimized for this compound, including probe concentration, incubation time, and imaging parameters.

Protocol 1: Live-Cell Imaging

This protocol outlines the general steps for staining live cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[1]

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the probe.

Workflow for Live-Cell Imaging

G General Workflow for Live-Cell Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in Medium) prep_stock->prep_working wash_pbs Wash Cells with PBS prep_working->wash_pbs add_probe Incubate with Working Solution (15-60 min) wash_pbs->add_probe wash_again Wash Cells to Remove Excess Probe add_probe->wash_again acquire_images Fluorescence Microscopy wash_again->acquire_images

Caption: General workflow for staining live cells with coumarin probes.

Protocol 2: Fixed-Cell Imaging

This protocol is suitable for co-localization studies with immunofluorescence.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

  • Mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: a. Aspirate the culture medium and wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.[6]

  • Permeabilization (Optional): If targeting intracellular structures, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS.[6]

  • Staining: a. Prepare a working solution of 1-10 µM this compound in PBS. b. Incubate the fixed cells with the working solution for 20-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Workflow for Fixed-Cell Imaging

G General Workflow for Fixed-Cell Imaging cluster_fixation Fixation cluster_staining Staining cluster_imaging Imaging fix_pfa Fix Cells with 4% PFA wash_pbs1 Wash with PBS fix_pfa->wash_pbs1 permeabilize Permeabilize (Optional, Triton X-100) wash_pbs1->permeabilize stain_probe Incubate with Probe permeabilize->stain_probe wash_pbs2 Wash with PBS stain_probe->wash_pbs2 mount Mount Coverslip wash_pbs2->mount acquire_images Fluorescence Microscopy mount->acquire_images

Caption: General workflow for staining fixed cells with coumarin probes.

Data Interpretation and Considerations

  • Environmental Sensitivity: The fluorescence intensity and emission spectrum of coumarin dyes can be influenced by the polarity of the surrounding environment. This can be a valuable tool for probing cellular microenvironments but must be considered during data analysis.[1][7]

  • Photostability: Photobleaching can be a concern with any fluorophore. To minimize photobleaching, use the lowest possible excitation power and exposure time. The use of an anti-fade mounting medium is recommended for fixed-cell imaging.

  • Cytotoxicity: It is essential to assess the potential cytotoxicity of the probe at the working concentration, especially for long-term live-cell imaging experiments. A standard MTT assay can be performed to determine the optimal non-toxic concentration.

  • Controls: Always include appropriate controls in your experiments, such as unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone.

Conclusion

This compound is a promising fluorescent probe for a variety of cell imaging applications. The protocols and information provided here serve as a starting point for researchers to explore its utility in their specific experimental systems. Optimization of staining conditions and careful consideration of the probe's photophysical properties are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Enzyme Assays Using 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to developing and performing enzyme assays using 7-hydroxycoumarin derivatives. These fluorogenic assays offer high sensitivity and are amenable to high-throughput screening, making them valuable tools in drug discovery and basic research.[1][2]

Introduction to 7-Hydroxycoumarin-Based Assays

7-Hydroxycoumarin, also known as umbelliferone, and its derivatives are widely utilized as fluorophores in biochemical assays.[1][2] The core principle of these assays lies in the significant change in fluorescence upon enzymatic modification of a coumarin-based substrate. Typically, a non-fluorescent or weakly fluorescent substrate is converted into the highly fluorescent 7-hydroxycoumarin, or a fluorescent 7-hydroxycoumarin derivative is converted into a non-fluorescent product.[1][2] This change in fluorescence provides a direct measure of enzyme activity. These assays are highly sensitive, specific, and can be adapted for various enzyme classes, including cytochrome P450s (CYPs), glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[1][2]

The desirable photophysical properties of 7-hydroxycoumarin derivatives, such as a large π-conjugated system, contribute to their utility as fluorescent sensors in biological applications.[1][] They typically absorb light in the 350–450 nm range and emit in the 400–550 nm range, spanning the blue to green region of the spectrum.[]

Application 1: Cytochrome P450 (CYP) Enzyme Activity Assay

This protocol describes a general method for determining the activity of CYP enzymes, which are crucial in drug metabolism. The assay measures the O-dealkylation of a 7-alkoxycoumarin derivative to the fluorescent 7-hydroxycoumarin.[1]

Experimental Protocol: CYP2A6 Activity Assay using Coumarin

This protocol is adapted for measuring the activity of CYP2A6, the primary enzyme responsible for coumarin 7-hydroxylation in the human liver.[2]

Materials:

  • Recombinant human CYP2A6 enzyme

  • Coumarin (substrate)

  • 7-Hydroxycoumarin (standard)

  • NADPH (cofactor)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of coumarin in DMSO.

    • Prepare a stock solution of 7-hydroxycoumarin in DMSO for the standard curve.

    • Prepare a stock solution of NADPH in potassium phosphate buffer.

    • Dilute the CYP2A6 enzyme to the desired concentration in potassium phosphate buffer.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • CYP2A6 enzyme solution

      • Coumarin solution (final concentration will vary depending on the experiment, e.g., for Km determination)

    • Include control wells:

      • No enzyme control (to measure background fluorescence)

      • No substrate control

      • No NADPH control

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding NADPH to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction:

    • Stop the reaction by adding a suitable quenching solvent, such as acetonitrile or a basic solution to enhance the fluorescence of 7-hydroxycoumarin.

  • Detection:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 7-hydroxycoumarin (e.g., Ex: 355 nm, Em: 460 nm).[4][5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of 7-hydroxycoumarin.

    • Calculate the concentration of 7-hydroxycoumarin produced in each well from the standard curve.

    • Determine the enzyme activity, typically expressed as pmol of product formed per minute per pmol of enzyme.

    • For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation: Kinetic Parameters of Coumarin Derivatives with CYP1 Enzymes

The following table summarizes the kinetic parameters for the oxidation of various coumarin derivatives by human CYP1 enzymes.

SubstrateEnzymeKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)
7-EthoxyresorufinCYP1A10.05425463
7-PentoxyresorufinCYP1A115.6140.9
3-(3-Methoxyphenyl)-6-methoxycoumarinCYP1A20.271970
7-EthoxycoumarinCYP1A247230.5
3-(4-Fluorophenyl)coumarinCYP1B10.09520211
3-(4-Chlorophenyl)coumarinCYP1B1120240.2

Data adapted from relevant literature.[6]

Experimental Workflow for CYP450 Assay

CYP450_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, NADPH) plate Dispense Reagents into 96-well Plate reagents->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate read Read Fluorescence (Ex: ~355nm, Em: ~460nm) terminate->read analyze Data Analysis (Standard Curve, Kinetics) read->analyze

Caption: Workflow for a typical CYP450 enzyme assay using a 7-hydroxycoumarin derivative.

Application 2: UDP-Glucuronosyltransferase (UGT) Activity Assay

This protocol outlines a method for measuring the activity of UGT enzymes, which are involved in the conjugation and detoxification of various compounds. The assay monitors the decrease in fluorescence as the fluorescent 7-hydroxycoumarin is converted to a non-fluorescent glucuronide conjugate.[1]

Experimental Protocol: UGT1A6 Activity Assay using 7-Hydroxycoumarin

Materials:

  • Recombinant human UGT1A6 enzyme

  • 7-Hydroxycoumarin (substrate)

  • Uridine diphosphate glucuronic acid (UDPGA) (cofactor)

  • Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 7-hydroxycoumarin in DMSO.

    • Prepare a stock solution of UDPGA in Tris-HCl buffer.

    • Dilute the UGT1A6 enzyme to the desired concentration in Tris-HCl buffer.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer (to a final volume of 200 µL)

      • UGT1A6 enzyme solution

      • 7-Hydroxycoumarin solution (e.g., final concentration of 20 µM or 300 µM)[2]

    • Include control wells:

      • No enzyme control

      • No substrate control

      • No UDPGA control

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding UDPGA to each well.

  • Incubation:

    • Incubate the plate at 37°C. This can be a kinetic assay where fluorescence is read at regular intervals or an endpoint assay.

  • Detection:

    • Measure the decrease in fluorescence over time using a microplate reader (e.g., Ex: 355 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate the rate of substrate consumption from the decrease in fluorescence.

    • The enzyme activity can be expressed as the rate of disappearance of 7-hydroxycoumarin.

Data Presentation: UGT Activity with 7-Hydroxycoumarin Derivatives

The following table shows the relative glucuronidation activity of different human UGT enzymes with a 7-hydroxycoumarin derivative.

UGT IsoformSubstrate ConcentrationRelative Activity
UGT1A1020 µM+++
UGT1A620 µM++
UGT1A720 µM+
UGT2A120 µM+
UGT1A6300 µM++++
UGT1A120 µM & 300 µMNo Activity
UGT2B1720 µM & 300 µMNo Activity

Data adapted from literature, where '++++' indicates the highest activity.[2]

Signaling Pathway for Glucuronidation

Glucuronidation_Pathway sub 7-Hydroxycoumarin (Fluorescent) ugt UGT Enzyme sub->ugt Binds prod 7-Hydroxycoumarin Glucuronide (Non-fluorescent) ugt->prod Catalyzes udp UDP ugt->udp Releases udpga UDPGA udpga->ugt Binds

Caption: Simplified pathway of 7-hydroxycoumarin glucuronidation by UGT enzymes.

Application 3: Competitive Binding Assay for Enzyme Inhibitors

This protocol describes a fluorescence displacement assay to identify and characterize inhibitors of an enzyme, using macrophage migration inhibitory factor (MIF) as an example. A high-affinity fluorescent 7-hydroxycoumarin derivative is used as a probe.[4][5]

Experimental Protocol: MIF Tautomerase Inhibitor Assay

Materials:

  • Recombinant human MIF

  • Fluorescent 7-hydroxycoumarin inhibitor probe (e.g., a derivative with high affinity for MIF)[4][5]

  • Test compounds (potential inhibitors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare stock solutions of test compounds in DMSO.

    • Dilute MIF to the desired concentration in PBS.

  • Set up the Assay:

    • In a 96-well plate, add the following to each well:

      • MIF solution (e.g., 100 µL of 200 nM)

      • Test compound solution at various concentrations (e.g., 50 µL) or DMSO for control.

    • Include controls:

      • No MIF control

      • No test compound control

  • Incubation with Inhibitor:

    • Incubate the plate at room temperature for 10 minutes to allow the test compound to bind to MIF.

  • Addition of Fluorescent Probe:

    • Add the fluorescent 7-hydroxycoumarin probe to each well (e.g., 50 µL of 200 nM).

    • Incubate for an additional 10 minutes at room temperature.

  • Detection:

    • Measure the fluorescence intensity (e.g., Ex: 355 nm, Em: 455 nm).[4][5] The fluorescence will be quenched upon the probe binding to MIF. The presence of a competing inhibitor will displace the probe, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Data Presentation: Inhibition of MIF Tautomerase Activity

The following table shows the inhibitory potency of various 3-substituted 7-hydroxycoumarin derivatives against MIF tautomerase.

CompoundSubstitution at 3-positionKi (µM)
6a Phenyl1.17 ± 0.10
6b p-Chlorophenyl0.58 ± 0.04
6c p-Methylphenyl0.49 ± 0.03
6d p-Methoxyphenyl0.46 ± 0.03
6k p-Bromophenyl0.31 ± 0.02

Data adapted from a study on MIF inhibitors.[5]

Logical Relationship in Competitive Binding Assay

Competitive_Binding cluster_binding Binding Equilibria cluster_observation Observation MIF_Probe MIF + Probe ⇌ MIF-Probe Complex (Fluorescence Quenched) MIF_Inhibitor MIF + Inhibitor ⇌ MIF-Inhibitor Complex Displacement Inhibitor displaces Probe MIF_Inhibitor->Displacement  Leads to Fluorescence_Increase Fluorescence Increases Displacement->Fluorescence_Increase

Caption: Logical flow of a competitive fluorescence displacement assay for enzyme inhibitors.

References

Application Notes and Protocols: Synthesis of 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide, a coumarin-3-carboxamide derivative with potential pharmacological applications. Coumarin derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiazole moiety is a common strategy in medicinal chemistry to enhance biological activity. This protocol outlines a two-step synthetic route commencing with the preparation of the key intermediate, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, followed by its coupling with 2-aminothiazole.

Chemical Synthesis Workflow

The synthesis of the target compound is achieved through a two-step process:

  • Knoevenagel Condensation: The synthesis of the 8-methoxycoumarin core is accomplished via a Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with malonic acid.

  • Amide Bond Formation: The resulting this compound is then coupled with 2-aminothiazole to yield the final product. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with the amine, or through direct amide coupling using a suitable coupling agent.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Amide Bond Formation A 2-Hydroxy-3-methoxybenzaldehyde C This compound A->C Pyridine, Aniline B Malonic Acid B->C F 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl- 2H-chromene-3-carboxamide C->F 1. Activation 2. Amine Coupling D SOCl₂ or Coupling Agent D->C E 2-Aminothiazole E->F

Caption: Synthetic route for 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure is adapted from the synthesis of similar 3-carboxycoumarins.[2][3]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Aniline

  • 10% Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL per gram of aldehyde).

  • To this solution, add a catalytic amount of aniline (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 10% HCl (80 mL).

  • A precipitate will form. Filter the solid, wash it thoroughly with cold water to remove any remaining acid, and then air-dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Characterization Data for this compound:

ParameterValueReference
Appearance Yellow solid[2]
IR (KBr, cm⁻¹) 3520−3245 (O-H), 3024 (C-H, aromatic), 1754 (C=O, lactone), 1681 (C=O, acid)[3]
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 3.91 (s, 3H, OCH₃), 7.20-7.40 (m, 3H, Ar-H), 8.80 (s, 1H, C4-H), 13.5 (s, 1H, COOH)[3]
Step 2: Synthesis of 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide

This protocol describes the amidation of the coumarin-3-carboxylic acid.

Method A: Via Acid Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-Aminothiazole

  • Dry Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dry DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride.

  • Dissolve the crude acid chloride in dry DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-aminothiazole (1.1 eq) and triethylamine (1.2 eq) in dry DCM.

  • Add the solution of 2-aminothiazole dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane) to yield the final product.

Method B: Direct Coupling

Materials:

  • This compound

  • 2-Aminothiazole

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM or DMF, add HATU (1.2 eq) and triethylamine or DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 2-aminothiazole (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Work-up the reaction as described in Method A (Step 9 onwards).

Expected Product Characterization:

ParameterValueReference
Molecular Formula C₁₄H₁₀N₂O₄S[4]
Molecular Weight 302.3 g/mol [4]
Appearance SolidGeneral observation for similar compounds
¹³C NMR (indicative shifts, ppm) ~56 (OCH₃), ~115-145 (aromatic C), ~160 (C=O, amide), ~165 (C=O, lactone)[5]

Potential Applications and Signaling Pathways

Coumarin-thiazole hybrids are of significant interest in drug discovery due to their diverse biological activities. While the specific biological profile of 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide is not extensively reported, related compounds have shown promise as:

  • Anticancer Agents: Many coumarin derivatives exert their anticancer effects by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some 8-methoxycoumarin-3-carboxamides have been investigated for their potent activity against liver cancer by targeting caspase-3/7 and β-tubulin polymerization.[5][6]

  • Antimicrobial Agents: The coumarin and thiazole scaffolds are present in numerous compounds with antibacterial and antifungal properties.[1]

  • Enzyme Inhibitors: Coumarins can act as inhibitors for a range of enzymes, which is a key mechanism for their therapeutic effects.

The diagram below illustrates a generalized signaling pathway that could be modulated by coumarin derivatives, leading to apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Coumarin Coumarin-Thiazole Derivative Coumarin->Kinase_Cascade Modulation Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Coumarin->Bax Activation DNA_Damage DNA Damage Coumarin->DNA_Damage Intercalation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Promotes Transcription_Factors->Bcl2 Regulates Transcription_Factors->Bax Regulates Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis Executes

Caption: Potential signaling pathways modulated by coumarin derivatives leading to apoptosis.

References

Application Notes and Protocols for the Synthesis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins, or 2H-1-benzopyran-2-ones, represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. Their synthesis is a key focus in medicinal chemistry and drug development. The Knoevenagel condensation is a powerful and versatile method for the synthesis of the coumarin scaffold. This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base, followed by intramolecular cyclization. This application note provides a detailed protocol for the synthesis of a specific coumarin derivative, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, via the Knoevenagel condensation of 3-ethoxysalicylaldehyde and diethyl malonate.

Reaction Scheme

The synthesis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate proceeds through the Knoevenagel condensation as shown below:

Scheme 1: Knoevenagel condensation for the synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.[1]

Experimental Protocols

Materials and Methods
  • 3-Ethoxysalicylaldehyde: (Reagent grade)

  • Diethyl malonate: (Reagent grade)

  • Ethanol: (Absolute)

  • Piperidine: (Catalyst)

  • Hydrochloric acid: (Dilute)

  • Methanol: (For recrystallization)

  • Ethyl acetate: (For TLC)

  • Hexane: (For TLC)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR, Mass Spectrometer)

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 3-ethoxysalicylaldehyde (2 g, 11.48 mmol) and diethyl malonate (1.83 g, 11.48 mmol) in 25 ml of ethanol.[1]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (a few drops).

  • Reaction: Reflux the reaction mixture at room temperature for 3 hours.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of hexane and ethyl acetate (8:2 v/v).[1]

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Neutralization: Acidify the reaction mixture with dilute hydrochloric acid to neutralize the piperidine.[1]

  • Precipitation and Filtration: The product will precipitate out of the solution. Filter the solid product and wash it thoroughly with water.[1]

  • Purification: Recrystallize the crude product from methanol to obtain white crystals of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.[1]

  • Drying: Dry the purified crystals in a desiccator.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as IR, 1H NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

ParameterValueReference
Reactants
3-Ethoxysalicylaldehyde2 g (11.48 mmol)[1]
Diethyl malonate1.83 g (11.48 mmol)[1]
Reaction Conditions
SolventEthanol (25 ml)[1]
CatalystPiperidine[1]
Reaction Time3 hours[1]
TemperatureRoom Temperature (Reflux)[1]
Product Characterization
AppearanceWhite crystals[1]
Spectroscopic Data
IR (KBr, cm⁻¹)[1]
1H NMR (CDCl₃, δ ppm)[1]
Mass Spectrum (m/z)[1]
Crystallographic Data
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)7.5355(6)[1]
b (Å)17.9307(14)[1]
c (Å)9.9423(8)[1]
β (°)100.974(3)[1]
V (ų)1318.81(18)[1]
Z4[1]

Mandatory Visualization

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis 3-Ethoxysalicylaldehyde 3-Ethoxysalicylaldehyde Mixing Mixing 3-Ethoxysalicylaldehyde->Mixing Diethyl malonate Diethyl malonate Diethyl malonate->Mixing Ethanol Ethanol Ethanol->Mixing Catalyst_Addition Add Piperidine Mixing->Catalyst_Addition Dissolve Reflux Reflux for 3h Catalyst_Addition->Reflux Neutralization Acidify with HCl Reflux->Neutralization Cool Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallize from Methanol Filtration->Recrystallization Crude Product Final_Product Ethyl-8-ethoxy-2-oxo-2H- chromene-3-carboxylate Recrystallization->Final_Product Purified Product Characterization Spectroscopic Analysis (IR, NMR, MS) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

Discussion

The Knoevenagel condensation provides an efficient route for the synthesis of coumarin derivatives. The use of a basic catalyst like piperidine facilitates the deprotonation of the active methylene compound (diethyl malonate), which then undergoes a nucleophilic addition to the carbonyl group of the salicylaldehyde derivative. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring system. The protocol described here is a classical example of this reaction, offering a straightforward and reproducible method for obtaining the target compound.

Alternative and more "green" approaches to the Knoevenagel condensation for coumarin synthesis have been developed. These include the use of microwave irradiation to reduce reaction times, solvent-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused. Researchers may consider these alternative methods to improve the efficiency and environmental friendliness of the synthesis.

Conclusion

This application note provides a comprehensive guide for the synthesis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate using the Knoevenagel condensation. The detailed protocol, along with the summarized data and workflow diagram, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The versatility of the Knoevenagel condensation allows for the synthesis of a wide range of coumarin derivatives with potential therapeutic applications.

References

Application Notes and Protocols for Creating Fluorescent Derivatives of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of fluorescent derivatives of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. This class of compounds holds significant potential for the development of novel fluorescent probes for bioimaging, enzyme activity assays, and ion detection. The protocols outlined below are based on established synthetic methodologies for coumarin derivatives.

Overview of Synthetic Strategies

The primary strategy for creating fluorescent derivatives from this compound involves the formation of amides (carboxamides) at the C3-position. The carboxylic acid is first activated to a more reactive species, typically an acid chloride, which then readily reacts with a primary or secondary amine to yield the desired carboxamide. An alternative route involves the ammonolysis of the corresponding ethyl ester.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application. Below is a summary of typical photophysical data for coumarin derivatives. It is important to note that the specific values for derivatives of this compound should be determined experimentally for each new compound.

CompoundExcitation Max (λex) [nm]Emission Max (λem) [nm]Stokes Shift [nm]Quantum Yield (ΦF)Reference
7-Methoxycoumarin-3-carboxylic acid33040272Not Reported
General 8-Methoxy-2-oxo-2H-chromene-3-carboxamide Derivatives
N-Aryl/Alkyl-8-methoxy-2-oxo-2H-chromene-3-carboxamideExperimentally DeterminedExperimentally DeterminedCalculatedExperimentally Determined
N-(Substituted)-8-methoxy-2-oxo-2H-chromene-3-carboxamideExperimentally DeterminedExperimentally DeterminedCalculatedExperimentally Determined

Note: The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern and the solvent used for measurement.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride

This protocol describes the activation of the carboxylic acid to the acid chloride, a key intermediate for the synthesis of carboxamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM) or Toluene

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask, suspend this compound (1 equivalent) in dry DCM or toluene.

  • Add thionyl chloride (2-3 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.[1]

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (typically 40-50 °C for DCM or 80-90 °C for toluene) and stir for 2-4 hours.[2] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is a solid and can be used in the next step without further purification.

Protocol 2: Synthesis of N-substituted-8-Methoxy-2-oxo-2H-chromene-3-carboxamides

This protocol details the synthesis of the final fluorescent derivatives by reacting the acid chloride with a desired amine.

Materials:

  • 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride (from Protocol 1)

  • Primary or secondary amine (1-1.2 equivalents)

  • Triethylamine (Et₃N) or Pyridine (as a base, 2 equivalents)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol, acetonitrile, diethyl ether)[3][4]

Procedure:

  • Dissolve the crude 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride in dry DCM or THF in a round-bottom flask.

  • In a separate flask, dissolve the chosen amine and triethylamine in the same dry solvent.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C (ice bath) with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by either column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).[5][6]

Protocol 3: Measurement of Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of the synthesized derivatives.

Materials:

  • Synthesized 8-methoxy-2-oxo-2H-chromene-3-carboxamide derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, or a well-characterized coumarin standard like Coumarin 153)[7][8]

  • Spectroscopic grade solvent (the same for both sample and standard)

  • UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer at the desired excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the same instrument settings (e.g., slit widths) are used for all measurements.[9]

  • Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the linear plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solvents (if different).[7]

Visualization of Workflows and Applications

Synthetic Workflow

G cluster_start Starting Material cluster_activation Activation cluster_derivatization Derivatization cluster_purification Purification A This compound B Activation with Thionyl Chloride (SOCl2) A->B Protocol 1 C 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride B->C D Reaction with Primary/Secondary Amine (R1R2NH) C->D Protocol 2 E N-substituted-8-Methoxy-2-oxo-2H- chromene-3-carboxamide D->E F Column Chromatography / Recrystallization E->F G Pure Fluorescent Derivative F->G

Caption: Synthetic workflow for creating fluorescent derivatives.

Application Workflow: Enzyme Activity Assay

Many coumarin derivatives are used as fluorogenic substrates for enzymes like caspases, which are key mediators of apoptosis.[10][11]

G cluster_probe Fluorogenic Probe cluster_enzyme Biological System cluster_reaction Enzymatic Cleavage cluster_signal Signal Generation A Non-fluorescent 8-Methoxycoumarin Derivative (Substrate-conjugated) B Enzyme (e.g., Caspase-3/7) A->B C Cleavage of Substrate B->C D Release of Fluorescent 8-Methoxycoumarin Derivative C->D E Fluorescence Emission D->E Excitation

Caption: Workflow for an enzyme activity assay.

Application Workflow: Ion Detection

Coumarin-based probes can be designed to selectively bind to metal ions, leading to a change in their fluorescence properties, which allows for their detection and quantification.[12][13]

G cluster_probe Fluorescent Probe cluster_ion Analyte cluster_binding Binding Event cluster_signal Signal Change A 8-Methoxycoumarin Derivative with Ion Chelator B Metal Ion (e.g., Zn2+) A->B C Chelation of Metal Ion B->C D Change in Fluorescence (Enhancement or Quenching) C->D

Caption: Workflow for metal ion detection.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. The focus is on addressing challenges related to its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and why is it poorly soluble?

The intrinsic aqueous solubility of this compound is not widely reported in the literature. However, related coumarin-3-carboxylic acid derivatives are known to have low aqueous solubility. For instance, the parent compound, coumarin-3-carboxylic acid, has a reported aqueous solubility of 13 g/L at 37°C. The poor solubility is attributed to the planar and hydrophobic nature of the coumarin ring system. The presence of the methoxy group, a lipophilic substituent, may further decrease its affinity for water.

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous solution. In acidic to neutral conditions (low pH), the compound exists predominantly in its protonated, uncharged form, which is less soluble. As the pH increases above its acid dissociation constant (pKa), the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[1][2] The pKa of this compound is not experimentally documented, but based on the pKa of the parent coumarin-3-carboxylic acid (approximately 1.84), it is expected to be in a similar acidic range. Therefore, a significant increase in solubility is anticipated in neutral to basic solutions.

Q3: What are co-solvents and how can they improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like this compound to dissolve. The solubility of a chemical generally increases exponentially as the co-solvent fraction increases.[3] Commonly used co-solvents in research and pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Q4: Can cyclodextrins be used to enhance the solubility of this compound?

Yes, cyclodextrins are a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[4][5][6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the hydrophobic coumarin portion of this compound, forming an inclusion complex.[4][5][6][7] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water. Commonly used cyclodextrins include:

  • α-Cyclodextrin (α-CD)

  • β-Cyclodextrin (β-CD)

  • γ-Cyclodextrin (γ-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.

  • Verify the pH of your buffer: For carboxylic acids, solubility significantly increases at a pH above the pKa. If you are using a neutral or acidic buffer, the compound will likely have very low solubility.

  • Initial Dissolution in an Organic Solvent: A common practice for highly insoluble compounds is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.

Issue: Precipitation occurs when I dilute my organic stock solution into the aqueous buffer.

  • Slow Down the Dilution: Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Lower the Final Concentration: The final concentration of the compound in your aqueous buffer may be exceeding its solubility limit under those conditions. Try preparing a more dilute final solution.

  • Consider a Different Co-solvent: The choice of co-solvent can impact solubility. Experiment with different co-solvents to find the one that provides the best solubility for your specific application.

Data Presentation

Table 1: Solubility of Coumarin-3-carboxylic Acid (Parent Compound) in Various Solvents

SolventSolubilityTemperature (°C)
Water13 g/L37
AlcoholSolubleNot specified
DMSO38 mg/mLNot specified

Note: This data is for the parent compound, coumarin-3-carboxylic acid, and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent system.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the effect of a cyclodextrin on the solubility of the compound and to determine the stoichiometry of the inclusion complex.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM HP-β-CD) in the desired buffer.

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Seal the vials and shake them at a constant temperature for 48-72 hours until equilibrium is reached.

  • Sample Processing: Filter each suspension through a 0.22 µm syringe filter.

  • Analysis: Determine the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC).

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Strategies cluster_analysis Analysis & Optimization cluster_end Outcome start This compound in Aqueous Solution ph_adjust pH Adjustment (Increase pH > pKa) start->ph_adjust cosolvent Co-solvent Addition (e.g., Ethanol, PEG 400) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin solubility_test Solubility Determination (Shake-Flask Method) ph_adjust->solubility_test cosolvent->solubility_test phase_solubility Phase Solubility Study (for Cyclodextrins) cyclodextrin->phase_solubility optimization Optimize Conditions solubility_test->optimization phase_solubility->optimization end Solubilized Compound for Experimentation optimization->end signaling_pathway cluster_problem Initial State cluster_solution Solubilization Mechanism insoluble Poorly Soluble Compound (Solid State) complex Soluble Inclusion Complex insoluble->complex Encapsulation aqueous_phase Aqueous Phase complex->aqueous_phase Dissolution cyclodextrin Cyclodextrin cyclodextrin->complex Complexation

References

optimizing reaction conditions for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Knoevenagel condensation reaction consistently low?

Answer: Low yields in the Knoevenagel condensation for this synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While piperidine is commonly used, its concentration can affect the reaction rate and yield.[1][2] Consider using piperidine acetate or L-proline, which have been shown to give high yields.[3]

  • Inappropriate Solvent: The solubility of reactants is key. Protic polar solvents like ethanol or water are often effective. In some cases, solvent-free conditions can provide optimal results.

  • Incorrect Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition. Many Knoevenagel condensations proceed well at room temperature, while others may need heating. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress via TLC to establish the ideal duration.

  • Presence of Water: Ensure all reagents and glassware are anhydrous, as moisture can hinder the reaction.

Question 2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

Answer: Impurity formation is a common challenge. Here are some likely side products and strategies to mitigate them:

  • Self-Condensation of o-Vanillin: Strong bases can promote the self-condensation of the starting aldehyde. Using a milder base like ammonium acetate or an amine salt can prevent this side reaction.

  • Michael Addition: The product, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound (e.g., diethyl malonate). To avoid this, maintain a strict 1:1 molar ratio of the aldehyde and the active methylene compound.

  • Formation of Bis-Adducts: Particularly with highly reactive aldehydes, the formation of a double adduct can occur. Careful control of the stoichiometry of the reactants is essential.

Question 3: The hydrolysis of the intermediate ester (ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate) to the carboxylic acid is incomplete or slow. How can I improve this step?

Answer: Incomplete hydrolysis can be a bottleneck. Consider the following to optimize this step:

  • Choice of Base: Sodium hydroxide (NaOH) in ethanol is a common reagent for this hydrolysis.[4] The concentration of the base is important; ensure a sufficient molar excess is used to drive the reaction to completion.

  • Reaction Temperature and Time: Refluxing the reaction mixture is typically required. The duration of reflux should be monitored by TLC until all the starting ester has been consumed.

  • Steric Hindrance: While less of an issue for this specific molecule, steric hindrance around the ester group can slow down hydrolysis. In such cases, more forcing conditions (higher temperature, longer reaction time, or a stronger base) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with an active methylene compound, followed by the hydrolysis of the resulting ester. A typical active methylene compound used is diethyl malonate.[1][4]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin) and diethyl malonate or dimethyl malonate.[1][5]

Q3: What catalysts are most effective for the Knoevenagel condensation step?

A3: Weak bases are generally preferred to avoid self-condensation of the aldehyde.[5] Piperidine is a widely used and effective catalyst.[1][2] Other catalysts like piperidine acetate and L-proline have also been reported to give excellent yields.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.

Q5: What is the typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically cooled and poured into cold water to precipitate the product. The solid product is then collected by filtration, washed with cold water, and air-dried. If an ester is synthesized, a subsequent hydrolysis step is required.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

CatalystSolventReaction TimeTemperatureYield (%)Reference
PiperidineEthanol3 hoursRoom Temp.81[4]
Piperidine Acetate & LiSO₄Solvent-free (ultrasound)15 minutes50°C97[5]
L-prolineEthanol18 hours80°C94[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2555-20-6[6]
Molecular FormulaC₁₁H₈O₅[6]
Molecular Weight220.18 g/mol [6]
Melting Point215-218 °C[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from a literature procedure.[4]

  • Reactant Mixture: In a round-bottom flask, combine 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion (typically after 3 hours), add cold water (20-30 mL) to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it in the air. The reported yield for this step is 81%.[4]

Protocol 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of the corresponding ester.

  • Reaction Setup: Dissolve the ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M solution) in excess.

  • Reaction: Reflux the reaction mixture.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify it with a dilute acid (e.g., 2N HCl) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis start 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reaction1 Reaction Mixture (Ethanol or Solvent-free) start->reaction1 reagent1 Diethyl Malonate reagent1->reaction1 catalyst Piperidine (or other base) catalyst->reaction1 product1 Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate reaction1->product1 Work-up & Isolation reaction2 Reaction Mixture (Ethanol, Reflux) product1->reaction2 reagent2 NaOH (aq) reagent2->reaction2 product2 This compound reaction2->product2 Acidification & Isolation

Caption: Synthetic workflow for this compound.

TroubleshootingFlow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Impurity Formation start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Optimize Catalyst & Concentration cause1->solution1 solution2 Vary Temperature & Monitor via TLC cause2->solution2 solution3 Use Milder Base & Control Stoichiometry cause3->solution3 solution4 Increase Reaction Time & Monitor via TLC cause4->solution4

References

stability issues of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Stability Overview

This compound, a member of the coumarin family, is susceptible to degradation under certain conditions. The primary pathways of degradation include hydrolysis (especially under basic conditions), photodegradation upon exposure to light, and oxidation. The stability of this compound is significantly influenced by the choice of solvent, pH, temperature, and exposure to light.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Unexpected changes in solution color or appearance of precipitates. Degradation of the compound.Prepare fresh solutions before use. Store stock solutions in a cool, dark place. Consider using aprotic solvents like anhydrous DMSO or DMF for long-term storage.
Inconsistent or non-reproducible experimental results. Compound degradation during the experiment.Minimize the exposure of the solution to ambient and UV light. If the experimental conditions are basic, consider adjusting the pH to neutral or slightly acidic if the protocol allows.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Verify the purity of the starting material. Identify the degradation pathway by conducting forced degradation studies (see experimental protocols below). Use the information to optimize experimental and storage conditions.
Loss of fluorescence or changes in spectral properties. Alteration of the coumarin core structure due to degradation.Ensure that the solvent and pH are compatible with the compound's stability. Protect the solution from light at all stages of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For short-term use, solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol can be used. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. If a stock solution is necessary, prepare it in an anhydrous aprotic solvent like DMSO or DMF and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: How does pH affect the stability of this compound?

A2: Coumarins, in general, are susceptible to hydrolysis under alkaline conditions, which can lead to the opening of the lactone ring. Therefore, it is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range to enhance stability.

Q3: Is this compound sensitive to light?

A3: Yes, coumarin derivatives are often photolabile. Exposure to UV or even ambient light can lead to photodegradation. It is crucial to protect solutions containing this compound from light by using amber vials or by wrapping the containers in aluminum foil.

Q4: Can I heat a solution of this compound to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may accelerate thermal degradation. It is always recommended to perform a small-scale test to ensure that heating does not lead to degradation.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table provides representative data based on the known behavior of structurally related coumarins under forced degradation conditions. This data is intended to be illustrative of the compound's relative stability.

Condition Solvent Parameter Value Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl in Water/Acetonitrile (1:1)% Degradation after 24h at 60°C< 5%Minor Hydrolysis
Alkaline Hydrolysis 0.1 M NaOH in Water/Acetonitrile (1:1)% Degradation after 8h at RT> 50%Lactone Ring Opening
Oxidative Degradation 3% H₂O₂ in Water/Acetonitrile (1:1)% Degradation after 24h at RT10-20%Oxidation of the coumarin core
Photodegradation Methanol% Degradation after 1.2 million lux hours15-25%Photodimerization/oxidation
Thermal Degradation DMSO% Degradation after 48h at 80°C< 10%Thermal Decomposition

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Protocol 1: Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M hydrochloric acid to achieve the desired final concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M sodium hydroxide to the desired final concentration.

    • Keep the solution at room temperature and monitor the degradation over time (e.g., at 0, 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure using purified water instead of acid or base.

    • Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS method to quantify the parent compound and detect any degradation products.

Protocol 2: Oxidative Stability
  • Preparation of Stressed Sample:

    • To a vial, add a known volume of the stock solution and dilute with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the desired final concentration.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Control Sample: Prepare a control sample by diluting the stock solution with purified water instead of hydrogen peroxide solution.

  • Analysis: At specified time points, withdraw samples, quench any remaining hydrogen peroxide if necessary (e.g., with a small amount of sodium bisulfite solution), and analyze by HPLC or UPLC-MS.

Protocol 3: Photostability
  • Sample Preparation:

    • Prepare solutions of the compound in a photochemically inert solvent (e.g., methanol or acetonitrile).

    • Place the solutions in chemically inert, transparent containers.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][7] A cool white fluorescent lamp and a near-UV fluorescent lamp can be used.[1][2][7]

  • Dark Control: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls. Place these alongside the exposed samples in the photostability chamber.[7][8]

  • Analysis: After the exposure period, compare the chromatograms of the exposed samples with those of the dark controls to assess the extent of photodegradation.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of This compound Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (0.1M NaOH, RT) Prep->Base Oxid Oxidative Degradation (3% H2O2, RT) Prep->Oxid Photo Photodegradation (Light Exposure) Prep->Photo Thermal Thermal Stress (Elevated Temp.) Prep->Thermal Analysis Stability-Indicating HPLC / UPLC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Thermal->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data Report Generate Stability Profile & Troubleshooting Guide Data->Report

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways Compound This compound Stability Solvent Solvent Choice pH pH of Solution Light Light Exposure Temp Temperature Oxygen Presence of Oxidants Hydrolysis Hydrolysis (Lactone Ring Opening) Solvent->Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Oxygen->Oxidation

Caption: Factors influencing the stability of this compound.

References

troubleshooting low yield in Pechmann condensation for coumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Pechmann condensation for coumarin synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation reaction?

The Pechmann condensation is a chemical reaction used to synthesize coumarins from a phenol and a β-keto ester under acidic conditions.[1][2][3] The reaction proceeds through a series of steps that include transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and finally dehydration to form the coumarin ring system.[1][4]

Q2: What are the critical factors influencing the success of a Pechmann condensation?

The success of the Pechmann condensation is highly dependent on three primary factors:

  • The nature of the phenol: The reactivity of the phenol is a key determinant. Phenols with electron-donating groups are more reactive and facilitate the reaction, while those with electron-withdrawing groups can hinder it.[1][3] Highly activated phenols, such as resorcinol, can often react under milder conditions.[1][3]

  • The structure of the β-keto ester: The choice of the β-keto ester influences the substitution pattern on the final coumarin product.[1]

  • The choice of condensing agent (catalyst): The acidity and type of catalyst, whether a Brønsted or Lewis acid, significantly impact the reaction rate and overall yield.

Q3: What are some common catalysts used in Pechmann condensation?

A wide variety of acid catalysts have been successfully employed in the Pechmann condensation, including:

  • Brønsted acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (CF₃COOH).[1][5]

  • Lewis acids: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and indium(III) chloride (InCl₃).[1][6]

  • Solid acid catalysts: Amberlyst-15, zeolites, and sulfated zirconia are also used and offer the advantages of easier separation and potential for recycling.[1][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Pechmann condensation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Pechmann condensation can stem from several factors. A systematic approach to troubleshooting this issue is recommended.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low/No Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_catalyst 2. Assess Catalyst Activity & Loading check_reactants->check_catalyst Reactants OK solution_reactants Use pure reactants. Verify stoichiometry. check_reactants->solution_reactants Issue Found optimize_temp 3. Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK solution_catalyst Use fresh/active catalyst. Optimize loading (5-25 mol%). check_catalyst->solution_catalyst Issue Found optimize_time 4. Adjust Reaction Time optimize_temp->optimize_time Temp OK solution_temp Gradually increase temperature. Monitor for decomposition. optimize_temp->solution_temp Issue Found check_solvent 5. Evaluate Solvent System optimize_time->check_solvent Time OK solution_time Monitor reaction by TLC. Extend reaction time if incomplete. optimize_time->solution_time Issue Found solution_solvent Consider solvent-free conditions. Test polar aprotic solvents. check_solvent->solution_solvent Issue Found end_goal Improved Yield check_solvent->end_goal Solvent OK solution_reactants->end_goal solution_catalyst->end_goal solution_temp->end_goal solution_time->end_goal solution_solvent->end_goal

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Verify Reactant Quality and Stoichiometry: Ensure that the phenol and β-keto ester are of high purity, as impurities can inhibit the reaction.[8] Also, confirm the correct stoichiometry of the reactants.

  • Assess Catalyst Activity and Loading: The catalyst should not be old or deactivated.[1] It may be necessary to use a fresh batch of the catalyst. The amount of catalyst is also crucial; typically, catalyst loading ranges from 5 to 25 mol%.[1][5] Increasing the catalyst amount may enhance the reaction rate.[6]

  • Optimize Reaction Temperature: The reaction temperature significantly impacts the rate and yield.[6] If the reaction is sluggish, cautiously increasing the temperature may be beneficial. However, excessively high temperatures can lead to decomposition and the formation of byproducts.[1] It is important to find the optimal temperature for your specific substrates.

  • Adjust Reaction Time: Some Pechmann condensations can be slow. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the reaction has not gone to completion, extending the reaction time may be necessary.[1]

  • Evaluate the Solvent System: The choice of solvent can influence the reaction's outcome.[6] Many modern protocols for the Pechmann reaction are performed under solvent-free conditions, which can be highly effective.[6] If a solvent is necessary, polar aprotic solvents like acetonitrile may provide better yields than nonpolar or polar protic solvents like ethanol.[1][5]

Issue 2: Formation of Side Products and Purification Difficulties

Q: My reaction is producing a mixture of products, making purification difficult. How can I minimize the formation of side products?

A: The formation of side products is a common issue in Pechmann condensations, often arising from harsh reaction conditions.

Strategy for Minimizing Side Products

SideProducts start Side Product Formation lower_temp 1. Lower Reaction Temperature start->lower_temp reduce_catalyst 2. Reduce Catalyst Loading lower_temp->reduce_catalyst solution_temp Run at the lowest effective temperature. lower_temp->solution_temp optimize_workup 3. Optimize Work-up Procedure reduce_catalyst->optimize_workup solution_catalyst Use the minimum amount of catalyst required. reduce_catalyst->solution_catalyst solution_workup Utilize appropriate extraction and purification (recrystallization, chromatography). optimize_workup->solution_workup end_goal Improved Purity optimize_workup->end_goal solution_temp->end_goal solution_catalyst->end_goal solution_workup->end_goal

Caption: Strategy for reducing side products.

Detailed Strategies to Improve Purity:

  • Lower the Reaction Temperature: High temperatures can promote the formation of byproducts.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can sometimes lead to undesired side reactions.[1]

  • Optimize the Work-up Procedure: The method of isolating the product can introduce impurities. After the reaction is complete, the mixture should be dissolved in a suitable organic solvent (e.g., ethyl acetate), and if a solid catalyst was used, it should be filtered off.[6] The organic layer can then be washed with water and brine, dried, and the solvent evaporated.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Data Presentation

Table 1: Comparison of Various Catalysts on the Yield of Coumarin Synthesis

CatalystPhenol Substrateβ-KetoesterReaction ConditionsTimeYield (%)
H₂SO₄ResorcinolEthyl acetoacetate--Low
FeCl₃·6H₂O (10 mol%)ResorcinolMethyl acetoacetateToluene, reflux16 hHigh
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)PhloroglucinolEthyl acetoacetate110°C, solvent-free3 h88
Amberlyst-15α-NaphtholEthyl acetoacetate110°C, solvent-free150 minHigh
InCl₃ (3 mol%)m-AminophenolEthyl acetoacetateRoom temp, ball mill10 min-

Note: "High" and "Low" yields are reported as described in the source literature where specific quantitative data was not provided.[9][7][10][11]

Experimental Protocols

General Procedure for Pechmann Condensation using a Solid Acid Catalyst under Solvent-Free Conditions

This protocol is a generalized example and may require optimization for specific substrates.

Experimental Workflow

ExperimentalWorkflow prep Preparation reaction Reaction prep->reaction sub_prep Combine phenol, β-ketoester, and solid acid catalyst in a round-bottom flask. prep->sub_prep workup Work-up & Purification reaction->workup sub_reaction Heat the mixture with constant stirring at the optimized temperature. Monitor progress by TLC. reaction->sub_reaction sub_workup Cool the reaction mixture. Dissolve in an organic solvent. Separate the catalyst (filtration). Remove solvent and purify (recrystallization/chromatography). workup->sub_workup

Caption: Generalized experimental workflow.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).[6]

  • Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 110°C) for the required time (e.g., 3 hours).[6]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, allow the reaction mixture to cool to room temperature.[6] Dissolve the mixture in a suitable organic solvent like ethyl acetate.[6]

  • Catalyst Separation: Separate the solid catalyst by filtration or centrifugation.[5][6]

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[5][6]

References

Technical Support Center: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient if the impurities are present in small amounts and have different solubility profiles. Column chromatography is employed for separating complex mixtures or when a very high degree of purity is required.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Knoevenagel condensation?

A2: Common impurities may include unreacted starting materials such as 2-hydroxy-3-methoxybenzaldehyde and malonic acid derivatives. Side-products from the condensation reaction can also be present.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a common indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The compound is insoluble in the hot solvent, or the solution is supersaturated.Add more of the "good" solvent until the oil dissolves. If that fails, evaporate the solvent and try a different solvent system.
No crystal formation The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery Too much solvent was used, or the crystals were filtered before crystallization was complete.Evaporate some of the solvent from the mother liquor and cool again to recover more product. Ensure the solution is thoroughly cooled before filtration.
Colored impurities The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it through celite before allowing it to cool.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation The chosen mobile phase is not optimal for separating the components.Perform TLC with various solvent systems to find an optimal mobile phase that gives good separation between the product and impurities. A solvent system that provides an Rf value of 0.2-0.3 for the target compound is often a good starting point.
Compound stuck on the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For carboxylic acids, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help with elution.
Tailing of the spot on TLC/band on the column The compound is interacting too strongly with the stationary phase.Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase to reduce tailing.
Cracking of the silica gel bed The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the column is packed uniformly without any air bubbles. When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on methods used for similar coumarin derivatives and is a good starting point for optimization.

  • Solvent Selection : Based on the purification of the closely related ethyl ester, ethanol is a promising solvent. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. A 2:1:2 mixture of ethyl acetate:ethanol:hexane has been used for a similar pyranocoumarin-3-carboxylic acid.[1] The solubility of the related 7-methoxycoumarin-3-carboxylic acid in DMF, DMSO, and acetonitrile suggests these could also be explored for specific applications.

  • Dissolution : In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to the crude this compound until it completely dissolves.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional) : If charcoal or other solid impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization : Allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy, then reheat gently until it is clear before allowing it to cool.

  • Cooling : Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

This is a general protocol that should be optimized based on TLC analysis.

  • Stationary Phase : Silica gel (60-120 mesh or 230-400 mesh) is a standard choice.

  • Mobile Phase Selection :

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point for coumarins is a mixture of hexane and ethyl acetate.

    • For this compound, which is moderately polar, a mobile phase of hexane:ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1 or higher in ethyl acetate) is a reasonable starting point.

    • Due to the carboxylic acid moiety, adding 0.5-1% acetic acid to the mobile phase can improve the peak shape and prevent tailing.

  • Column Packing :

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution :

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase to elute the compounds of interest.

  • Fraction Analysis :

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation :

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityCheck Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity OK Impure Still Impure PurityCheck->Impure Purity Not OK Impure->ColumnChromatography

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No AddSolvent Add more 'good' solvent or change solvent system OilingOut->AddSolvent Concentrate Concentrate solution / Scratch flask / Add seed crystal NoCrystals->Concentrate Recover Concentrate mother liquor and re-cool LowYield->Recover AddSolvent->Start Concentrate->Start Recover->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Preventing Photobleaching of Coumarin-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using coumarin-based fluorescent dyes, with a focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant problem with coumarin dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a coumarin dye, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescence, which can compromise the quality and quantitative accuracy of experimental data, particularly in fluorescence microscopy and high-content screening assays.[1]

Q2: What are the primary mechanisms behind the photobleaching of coumarin dyes?

The photobleaching of coumarin dyes is primarily driven by two main mechanisms:

  • Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited-state fluorophore can generate highly reactive singlet oxygen, which in turn degrades the dye molecule.[1][3]

  • Direct Photochemical Reactions: The electron-rich structure of the coumarin ring makes it susceptible to oxidation, particularly at the 3- and 4-positions.[1]

Q3: How does the chemical environment affect the photostability and fluorescence of coumarin dyes?

The chemical environment significantly influences the performance of coumarin dyes:

  • pH: The fluorescence of many coumarin derivatives is highly pH-sensitive.[4][5][6] For instance, some may exhibit strong fluorescence at a specific pH, while being virtually non-fluorescent at others.[4][7] It is crucial to maintain the optimal pH for your specific coumarin dye to ensure a strong and stable signal.[4]

  • Solvent Polarity: The choice of solvent can impact the spectral properties of coumarin dyes, a phenomenon known as solvatochromism.[4] Changes in solvent polarity can lead to shifts in the emission wavelength and changes in fluorescence intensity.[4]

  • Viscosity: Increasing the viscosity of the medium, for example by using glycerol, can restrict molecular movement and reduce non-radiative decay pathways, which can in turn increase the quantum yield and photostability.[8]

Q4: How do antifade reagents work to prevent photobleaching?

Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation-emission cycle.[2][9] By neutralizing these damaging molecules, antifade reagents help to preserve the fluorescent signal.[2] Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[2] For live-cell imaging, non-toxic antioxidants like Trolox are used.[2][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with coumarin-based dyes.

Issue 1: Rapid Loss of Fluorescent Signal

Problem: The fluorescent signal from my coumarin-labeled sample is fading very quickly during image acquisition.

Troubleshooting Steps:

  • Reduce Excitation Intensity: High-intensity light from lasers or lamps accelerates photobleaching.[2][10]

    • Solution: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source's intensity.[2]

  • Minimize Exposure Time: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[2]

    • Solution: Use the shortest possible exposure times for your camera or detector. For time-lapse experiments, increase the interval between image acquisitions. Utilize a shutter to block the light path when not actively acquiring images.[2]

  • Use an Antifade Reagent: The chemical environment surrounding the dye significantly impacts its photostability.[2]

    • Solution: Incorporate an antifade reagent into your mounting medium.[2] See the "Quantitative Data on Antifade Reagents" table below for a comparison of common agents. For live-cell imaging, use a cell-permeable and non-toxic antioxidant like Trolox.[2][9]

  • Optimize pH: The pH of the mounting medium can affect the fluorescence intensity of coumarin dyes.[2]

    • Solution: Ensure your mounting medium is buffered to an optimal pH, which is often around 8.5 for many coumarin dyes.[2]

Troubleshooting Flowchart for Rapid Signal Loss

start Start: Rapid Signal Loss reduce_intensity Reduce Excitation Intensity (Use ND filters) start->reduce_intensity check_signal_1 Is signal stable? reduce_intensity->check_signal_1 minimize_exposure Minimize Exposure Time (Shorten exposure, increase intervals) check_signal_1->minimize_exposure No end_success Problem Solved check_signal_1->end_success Yes check_signal_2 Is signal stable? minimize_exposure->check_signal_2 use_antifade Use Antifade Reagent (e.g., DABCO, NPG, Trolox) check_signal_2->use_antifade No check_signal_2->end_success Yes check_signal_3 Is signal stable? use_antifade->check_signal_3 optimize_ph Optimize Buffer pH (Typically ~8.5) check_signal_3->optimize_ph No check_signal_3->end_success Yes check_signal_4 Is signal stable? optimize_ph->check_signal_4 check_signal_4->end_success Yes end_fail Further investigation needed (e.g., dye concentration, filter sets) check_signal_4->end_fail No

Caption: A flowchart for troubleshooting rapid photobleaching of coumarin dyes.

Issue 2: Low or Absent Fluorescence Signal

Problem: I am not detecting a strong fluorescent signal from my sample.

Troubleshooting Steps:

  • Verify Instrument Settings: Incorrect instrument settings are a common cause of a weak signal.[11]

    • Solution: Ensure that the excitation and emission wavelengths on your instrument are correctly set for your specific coumarin probe.[11] Confirm that the filter sets in your microscope are appropriate for the excitation and emission spectra of your coumarin dye.[11] For confocal microscopy, optimize laser power and photomultiplier tube (PMT) settings.[11]

  • Assess Probe Integrity and Concentration: The quality and concentration of your coumarin probe are critical.

    • Solution: Ensure the probe has been stored correctly (protected from light, at the appropriate temperature) to prevent degradation.[11] An overly low concentration will result in a weak signal, while excessively high concentrations can lead to aggregation and self-quenching.[11] Perform a concentration titration to determine the optimal range for your experiment.[11]

  • Review Experimental Protocol: Flaws in the experimental protocol can significantly impact the fluorescence signal.

    • Solution: For intracellular targets, ensure you are using a cell-permeable probe or have adequately permeabilized your cells.[11]

Issue 3: High Background Fluorescence

Problem: I am observing high background fluorescence, which is obscuring my specific signal.

Troubleshooting Steps:

  • Use a High-Quality Antifade Reagent: Some antifade reagents, like p-phenylenediamine (PPD), can be prone to autofluorescence.[1][12]

    • Solution: Consider using alternatives like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG).[1]

  • Optimize Staining Protocols: Non-specific binding of the fluorescent probe can cause high background.[1]

    • Solution: Optimize the concentration and incubation time to maximize specific binding and minimize non-specific background.[1] Ensure adequate washing steps after staining to remove any unbound probe.[1]

  • Address Autofluorescence: The sample itself or the mounting medium may be autofluorescent.

    • Solution: Use a spectral imaging system to separate the specific signal from autofluorescence or apply background subtraction during image processing.[13]

Quantitative Data on Antifade Reagents

The following table summarizes the efficacy of common antifade agents in preventing the photobleaching of coumarin dyes.

Mounting MediumFluorophoreHalf-life (seconds)Reference
90% Glycerol in PBS (pH 8.5)Coumarin25[14]
Vectashield®Coumarin106[14]

Experimental Protocols

Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a common antifade mounting medium.[1]

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10X, pH 7.4

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in glycerol. This may require gentle heating and stirring to dissolve.

  • To prepare the final mounting medium, mix 1 part of the 10% NPG stock solution with 9 parts of 1X PBS.

  • The final concentration of NPG will be 1% in 10% glycerol/90% PBS.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Assessing Photostability of a Coumarin Dye

This protocol allows for the quantitative assessment of a coumarin dye's photostability under specific experimental conditions.[3]

Procedure:

  • Sample Preparation: Prepare a sample stained with the coumarin dye in the desired mounting medium (with or without an antifade reagent).

  • Microscope Setup: Use a fluorescence microscope with a stable light source. Select the appropriate filter set for the coumarin dye.

  • Image Acquisition:

    • Define a region of interest (ROI) within the sample.

    • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time, camera gain).

    • Continuously expose the ROI to the excitation light and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.[1]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t½) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer t½ indicates greater photostability.[15]

Mechanism of Photobleaching and Antifade Action

cluster_0 Photobleaching Pathway cluster_1 Antifade Reagent Action Coumarin_GS Coumarin (Ground State) Coumarin_ES Coumarin* (Excited State) Coumarin_GS->Coumarin_ES Excitation Light Oxygen Molecular Oxygen (O2) Coumarin_ES->Coumarin_GS Fluorescence ROS Reactive Oxygen Species (e.g., Singlet Oxygen) Coumarin_ES->ROS Energy Transfer Bleached_Coumarin Bleached Coumarin (Non-fluorescent) ROS->Bleached_Coumarin Oxidation Antifade Antifade Reagent (e.g., DABCO, NPG) ROS->Antifade Neutralized by Inactive_Antifade Inactive Product Antifade->Inactive_Antifade Scavenges start Start prep_sample Prepare Stained Sample start->prep_sample setup_microscope Set Up Microscope (Stable light source, correct filters) prep_sample->setup_microscope define_roi Define Region of Interest (ROI) setup_microscope->define_roi acquire_t0 Acquire Initial Image (t=0) define_roi->acquire_t0 continuous_exposure Continuous Exposure to Excitation Light acquire_t0->continuous_exposure acquire_series Acquire Time-Lapse Image Series continuous_exposure->acquire_series measure_intensity Measure Mean Fluorescence Intensity in ROI acquire_series->measure_intensity normalize_data Normalize Intensity to t=0 measure_intensity->normalize_data plot_data Plot Normalized Intensity vs. Time normalize_data->plot_data calculate_half_life Calculate Photobleaching Half-Life (t½) plot_data->calculate_half_life end End calculate_half_life->end

References

Technical Support Center: Enhancing Cell Permeability of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor cell permeability often associated with 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives often show poor cell permeability?

A1: The poor cell permeability of these derivatives is primarily attributed to the presence of the carboxylic acid group. At physiological pH (around 7.4), this group is largely ionized, forming a negatively charged carboxylate. This charge significantly increases the molecule's polarity, hindering its ability to passively diffuse across the lipophilic cell membrane.[1] Other contributing factors can include a high number of hydrogen bond donors and potential for aggregation in aqueous solutions.[1][2]

Q2: What are the primary in vitro models to assess the cell permeability of my compounds?

A2: The two most common and complementary in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3][4] It exclusively evaluates passive, transcellular permeability, making it useful for early-stage screening.[3][5]

  • Caco-2 Assay: This cell-based model uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and mimic the intestinal epithelium.[6] This assay can measure both passive diffusion and active transport processes, including the effects of efflux pumps like P-glycoprotein (P-gp).[6][7]

Q3: What is an efflux ratio and how is it interpreted in a Caco-2 assay?

A3: An efflux ratio (ER) is a measure of how actively a compound is transported out of a cell by efflux pumps. It is determined by performing a bidirectional Caco-2 assay, measuring the permeability in both the apical-to-basolateral (A-B) direction and the basolateral-to-apical (B-A) direction.[6] The efflux ratio is calculated as:

ER = Papp(B-A) / Papp(A-B)

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters.[6][7] Some coumarin derivatives have been shown to be substrates for efflux pumps, which can significantly limit their intracellular concentration.[8]

Q4: How does lipophilicity relate to cell permeability for these compounds?

A4: Lipophilicity, often measured as LogP or LogD, is a critical physicochemical property influencing membrane penetration.[] A compound must have a balance of lipophilicity and hydrophilicity. While increased lipophilicity can improve passage through the lipid bilayer, excessively high lipophilicity can lead to poor aqueous solubility, aggregation, and non-specific binding to proteins or the membrane itself.[1][] For ionizable molecules like carboxylic acids, LogD at physiological pH (LogD7.4) is a more accurate predictor of lipophilicity than LogP.[10][11]

Troubleshooting Guides

Issue: My compound exhibits low apparent permeability (Papp) in the Caco-2 assay.

This is a common issue that requires a systematic troubleshooting approach to identify the root cause.

G start Low Papp Result in Caco-2 Assay check_integrity Step 1: Verify Monolayer Integrity start->check_integrity teer Measure TEER values. Are they >200-500 Ω·cm²? check_integrity->teer  How to check? ly Perform Lucifer Yellow rejection assay. Is leakage <2%? teer->ly Yes integrity_fail Troubleshoot Cell Culture: - Check seeding density - Verify media components - Extend culture time (21 days) teer->integrity_fail No ly->integrity_fail No check_efflux Step 2: Investigate Active Efflux ly->check_efflux Yes bidirectional Perform bidirectional (B-A) assay. Is Efflux Ratio (ER) > 2? check_efflux->bidirectional  How to check? inhibitors Co-incubate with efflux pump inhibitors (e.g., Verapamil). Does Papp (A-B) increase? bidirectional->inhibitors No efflux_positive Compound is an Efflux Substrate: - Consider structural modification  to reduce efflux recognition. - Use prodrug approach. bidirectional->efflux_positive Yes inhibitors->efflux_positive Yes check_properties Step 3: Assess Physicochemical Properties inhibitors->check_properties No conclusion Implement Strategies for Improvement efflux_positive->conclusion solubility Check aqueous solubility. Is it poor? check_properties->solubility lipophilicity Measure LogD7.4. Is it outside optimal range (-1 to 5)? solubility->lipophilicity No solubility_issue Improve Solubility: - Use formulation strategies  (cyclodextrins, nanoparticles). - Modify structure. solubility->solubility_issue Yes lipophilicity_issue Optimize Lipophilicity: - Prodrug strategy (e.g., esters) - Structural modification to mask  polar groups or add lipophilic moieties. lipophilicity->lipophilicity_issue Yes passive_issue Intrinsic Poor Passive Permeability: - High polarity (ionized carboxylate) - High H-bond donor count lipophilicity->passive_issue No solubility_issue->conclusion lipophilicity_issue->conclusion passive_issue->conclusion

Caption: Troubleshooting workflow for low Caco-2 permeability.

Strategies for Improving Cell Permeability

If troubleshooting confirms that the inherent structure of your this compound derivative is the cause of poor permeability, several strategies can be employed to enhance it.

G cluster_main Strategies to Enhance Permeability cluster_prodrug Prodrug Approach cluster_formulation Formulation Strategies cluster_structure Structural Modification parent Poorly Permeable Coumarin-3-Carboxylic Acid prodrug Mask Polar Carboxylic Acid parent->prodrug Chemical formulation Enhance Solubility & Absorption parent->formulation Physical structure Optimize Physicochemical Properties parent->structure Chemical ester Esterification (e.g., Methyl or Ethyl Ester) prodrug->ester nano Nanoparticles / Nanosuspensions formulation->nano lipid Lipid-Based Systems (e.g., SMEDDS) formulation->lipid cyclo Complexation with Cyclodextrins formulation->cyclo hbd Reduce H-Bond Donors structure->hbd imhb Introduce Intramolecular Hydrogen Bonding structure->imhb

Caption: Key strategies to improve the cell permeability of derivatives.
  • Prodrug Approach: This is a highly effective strategy for carboxylic acid-containing compounds.[2][12] By converting the polar carboxylic acid into a more lipophilic ester (e.g., a methyl or ethyl ester), the molecule can more easily cross the cell membrane.[13] Once inside the cell, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug.[13][14]

  • Formulation Strategies: These methods aim to improve the solubility and absorption of the compound without chemically altering it.

    • Lipid-Based Formulations: Systems like self-microemulsifying drug delivery systems (SMEDDS) can solubilize poorly soluble drugs and enhance their absorption.[15][16]

    • Nanoparticles: Reducing particle size to the nanometer range dramatically increases the surface area, which can improve dissolution rates and solubility.[17]

    • Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic parts of a drug molecule, increasing its apparent water solubility and bioavailability.[16][17][18]

  • Structural Modification: Beyond the prodrug approach, other modifications can be considered.

    • Reduce Hydrogen Bond Donors: Permeability can sometimes be improved by masking or replacing other polar groups that act as hydrogen bond donors.[2]

    • Introduce Intramolecular Hydrogen Bonding: Carefully designed structures can form intramolecular hydrogen bonds that shield polar groups from the solvent, effectively reducing the molecule's polarity and increasing its permeability.[19][20][21]

Data Presentation

Table 1: Interpretation of In Vitro Permeability Data

Permeability ClassPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (10⁻⁶ cm/s)Predicted Human Absorption
High > 10> 10-20> 85%
Moderate 1 - 101 - 1050% - 85%
Low < 1< 1< 50%

Note: Specific value ranges can vary between labs. The values of well-known standards like atenolol (low) and antipyrine (high) should be used for comparison.[6]

Table 2: Common Efflux Pump Inhibitors for Caco-2 Assays

Efflux PumpCommon InhibitorTypical Concentration
P-glycoprotein (P-gp/MDR1) Verapamil50 - 100 µM
Breast Cancer Resistance Protein (BCRP) Fumitremorgin C (FTC)10 µM
Multidrug Resistance-Associated Proteins (MRPs) MK-57125 - 50 µM

Note: Always perform toxicity assays to ensure inhibitor concentrations are not harmful to the Caco-2 cells.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing passive permeability.

  • Membrane Preparation: Coat each well of a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).[3][22] Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4) which may contain 5% DMSO to aid solubility.[3]

  • Prepare Donor Solution: Dissolve the test compound in the same buffer as the acceptor plate to a final concentration of 10-100 µM.[23]

  • Assemble and Incubate: Add 200 µL of the donor solution to each well of the coated donor plate.[22] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[5] Incubate at room temperature with gentle shaking (e.g., 150 rpm) for 4-18 hours.[3][22]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[3][4]

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for determining permeability and efflux ratio.

G cluster_prep Phase 1: Preparation cluster_transport Phase 2: Transport Experiment cluster_ab A -> B Direction cluster_ba B -> A Direction (for Efflux) cluster_analysis Phase 3: Analysis culture 1. Culture Caco-2 cells on permeable Transwell™ inserts for ~21 days to form a differentiated monolayer. integrity 2. Assess monolayer integrity. - Measure TEER. - Perform Lucifer Yellow assay. culture->integrity equilibrate 3. Equilibrate monolayer with warmed transport buffer (e.g., HBSS) at 37°C. integrity->equilibrate add_apical 4a. Add test compound to apical (donor) chamber. equilibrate->add_apical add_baso 4b. Add test compound to basolateral (donor) chamber. equilibrate->add_baso sample_baso 5a. Sample from basolateral (receiver) chamber over time. add_apical->sample_baso quantify 6. Quantify compound concentration in all samples using LC-MS/MS. sample_baso->quantify sample_apical 5b. Sample from apical (receiver) chamber over time. add_baso->sample_apical sample_apical->quantify calculate 7. Calculate Papp (A-B) and Papp (B-A). Determine Efflux Ratio (ER). quantify->calculate

Caption: Workflow for a bidirectional Caco-2 permeability assay.
  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 18-22 days to allow for differentiation into a polarized monolayer with tight junctions.[6][7]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER); values should typically be between 300-500 Ω·cm².[7] Additionally, perform a Lucifer Yellow rejection test; leakage should be minimal (<2%).[7]

  • Transport Experiment (Bidirectional):

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[24]

    • For A-B transport: Add the test compound solution (typically 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[24][25]

    • For B-A transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[24]

    • Incubate the plates at 37°C with gentle shaking.[24] Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[24]

  • Data Calculation: Calculate the Papp values for both directions. From these values, determine the efflux ratio to assess whether the compound is a substrate of efflux transporters.[6]

References

overcoming challenges in the synthesis of 4-oxo-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-4H-chromene-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, particularly focusing on the common two-step pathway involving a Vilsmeier-Haack reaction followed by Jones Oxidation.

Vilsmeier-Haack Reaction Troubleshooting

Question Possible Cause(s) Troubleshooting Steps
Why is the yield of my 4-oxo-4H-chromene-3-carbaldehyde intermediate low? Incomplete reaction, suboptimal temperature control, moisture in reagents or solvents.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Maintain strict temperature control during the addition of phosphorus oxychloride (POCl₃) to DMF, typically between 0-10°C.[1] - Allow the Vilsmeier reagent to form completely before adding the 1-(2-hydroxyphenyl)ethanone.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
My reaction mixture turned dark and I'm getting a complex mixture of products. What went wrong? The reaction temperature may have been too high, leading to side reactions and decomposition.- Carefully control the temperature during the exothermic formation of the Vilsmeier reagent and during the reaction with the acetophenone derivative. - Add reagents dropwise to manage the reaction exotherm.
How can I effectively purify the crude 4-oxo-4H-chromene-3-carbaldehyde? The crude product may contain unreacted starting materials or side products.- Recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is a common and effective method for purification.[1] - Column chromatography can also be employed for more challenging purifications.

Jones Oxidation Troubleshooting

Question Possible Cause(s) Troubleshooting Steps
The oxidation of the aldehyde to the carboxylic acid is incomplete. What should I do? Insufficient amount of Jones reagent, or the reaction was not allowed to proceed to completion.- Ensure that a sufficient excess of the Jones reagent is used. - Monitor the reaction by TLC until all the starting aldehyde has been consumed. The disappearance of the orange/red color of Cr(VI) and the appearance of the green color of Cr(III) can also indicate reaction progress.[2][3] - Be aware that the reaction is rapid and exothermic.[4]
I am observing over-oxidation or degradation of my product. How can I prevent this? The Jones reagent is a strong oxidizing agent and can lead to side reactions if not controlled properly.- Maintain a controlled temperature during the addition of the Jones reagent. - Add the reagent slowly to the solution of the aldehyde. - Once the reaction is complete (as indicated by TLC), quench the reaction promptly to avoid further oxidation.
How do I remove the chromium salts from my final product? Chromium salts are a byproduct of the oxidation and need to be effectively removed.- After the reaction, the excess oxidant can be quenched with isopropanol. - The chromium salts can be removed by filtration and washing the precipitate thoroughly with water. - The desired carboxylic acid is typically isolated by extraction into an organic solvent after acidification of the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-oxo-4H-chromene-3-carboxylic acid?

A1: A widely used and rapid method is a two-step synthesis starting from commercially available 1-(2-hydroxyphenyl)ethanone.[5][6] The first step is a Vilsmeier-Haack reaction to form the intermediate 4-oxo-4H-chromene-3-carbaldehyde, which is then oxidized in the second step using a Jones reagent to yield the final carboxylic acid.[5][6]

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, other synthetic strategies exist. One notable method involves the hydrolysis of ethyl 4-oxo-4H-chromene-3-carboxylate. This ester can be synthesized via a Claisen condensation of 2'-hydroxyacetophenone with diethyl oxalate. The subsequent hydrolysis, typically under basic conditions followed by an acidic work-up, yields the desired carboxylic acid.

Q3: What are some common challenges in the purification of 4-oxo-4H-chromene-3-carboxylic acid?

A3: Purification can sometimes be challenging due to the presence of starting materials, intermediates, or byproducts from side reactions. The final product is an off-white to light yellow crystalline solid.[7] Recrystallization is a common method for purification. Ensuring complete removal of chromium salts from the Jones oxidation step is also a critical purification challenge.

Q4: What are the typical yields for the two-step synthesis?

A4: While yields can vary depending on the specific reaction conditions and scale, the synthesis of related chromone carboxylic acids from their esters can have yields in the range of 80-90% for the hydrolysis step.[8] The overall yield for the two-step process from 1-(2-hydroxyphenyl)ethanone is dependent on the efficiency of both the Vilsmeier-Haack and Jones oxidation steps.

Experimental Protocols

Protocol 1: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on the synthesis of substituted 3-formylchromones.[1]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place dry N,N-dimethylformamide (DMF, ~10 molar equivalents). Cool the flask in an ice bath to 0-10°C. Add phosphorus oxychloride (POCl₃, ~4 molar equivalents) dropwise to the stirred DMF solution while maintaining the temperature. After the addition is complete, stir the mixture for an additional hour at approximately 50°C to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetophenone: Dissolve 1-(2-hydroxyphenyl)ethanone (1 molar equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid thoroughly with water and dry it. The crude 4-oxo-4H-chromene-3-carbaldehyde can be purified by recrystallization from ethanol or DMF.[1]

Protocol 2: Synthesis of 4-oxo-4H-chromene-3-carboxylic acid via Jones Oxidation

This protocol is based on the general procedure for Jones oxidation of aldehydes.[3][4]

  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water. Caution: This reagent is highly corrosive and carcinogenic.

  • Oxidation: Dissolve the 4-oxo-4H-chromene-3-carbaldehyde obtained from Protocol 1 in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green as the reaction proceeds.

  • Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once all the starting aldehyde is consumed, quench the excess oxidant by adding a small amount of isopropanol until the orange color is no longer present.

  • Work-up and Isolation: Remove the acetone under reduced pressure. Partition the remaining aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-oxo-4H-chromene-3-carboxylic acid. The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Jones Oxidation cluster_product Final Product start 1-(2-Hydroxyphenyl)ethanone vh_reaction Formation of 4-oxo-4H-chromene-3-carbaldehyde start->vh_reaction reagent1 DMF, POCl₃ reagent1->vh_reaction jo_reaction Oxidation to Carboxylic Acid vh_reaction->jo_reaction reagent2 CrO₃, H₂SO₄, Acetone reagent2->jo_reaction product 4-oxo-4H-chromene-3-carboxylic acid jo_reaction->product

Caption: Synthetic workflow for 4-oxo-4H-chromene-3-carboxylic acid.

troubleshooting_logic cluster_vh Vilsmeier-Haack Stage cluster_jo Jones Oxidation Stage cluster_solutions Solutions start Problem Encountered low_yield_vh Low Yield Possible Causes: - Incomplete Reaction - Moisture Present - Poor Temperature Control start->low_yield_vh side_products_vh Complex Mixture Possible Cause: - High Reaction Temperature start->side_products_vh incomplete_ox Incomplete Oxidation Possible Causes: - Insufficient Reagent - Short Reaction Time start->incomplete_ox degradation Product Degradation Possible Cause: - Over-oxidation start->degradation sol_dry Use anhydrous reagents/solvents Work under inert atmosphere low_yield_vh->sol_dry sol_temp Strict temperature control Dropwise reagent addition low_yield_vh->sol_temp sol_monitor Monitor reaction via TLC low_yield_vh->sol_monitor side_products_vh->sol_temp incomplete_ox->sol_monitor sol_reagent Use sufficient Jones reagent incomplete_ox->sol_reagent degradation->sol_temp sol_quench Promptly quench reaction when complete degradation->sol_quench

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Enhancing the Quantum Yield of Coumarin Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in enhancing the quantum yield of coumarin-based fluorophores for more sensitive and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the quantum yield of coumarin fluorophores?

The quantum yield of coumarin derivatives is highly sensitive to a combination of structural and environmental factors. Key influences include:

  • Molecular Structure: The type and position of substituents on the coumarin core are critical. Electron-donating groups (e.g., amino, hydroxyl) at the 7-position generally enhance fluorescence, while electron-withdrawing groups at the 3-position can also increase fluorescence intensity through an intramolecular charge transfer (ICT) process.

  • Solvent Environment: The polarity and viscosity of the solvent significantly impact quantum yield. For many coumarins, especially those with flexible amino groups, increasing solvent polarity can lead to a sharp decrease in quantum yield by promoting non-radiative decay pathways.

  • Concentration: At high concentrations, planar coumarin molecules may aggregate, leading to self-quenching and a substantial drop in fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ).

  • pH of the Solution: The fluorescence of many coumarin derivatives is pH-sensitive, particularly those containing hydroxyl or amino groups, as changes in pH can alter the protonation state and electronic structure of the molecule.

  • Presence of Quenchers: External agents, including molecular oxygen or heavy atoms, can deactivate the excited state of the probe and reduce fluorescence.

Q2: Why is my coumarin probe's fluorescence weak in aqueous solutions?

Weak fluorescence in aqueous media is a common issue for many coumarin derivatives. This is typically due to two main reasons:

  • High Polarity of Water: Water is a highly polar solvent, which can stabilize a non-emissive "twisted" intramolecular charge transfer (TICT) state in some coumarins. This provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence.

  • Aggregation-Caused Quenching (ACQ): The planar structure of many coumarins promotes π-π stacking and aggregation in poor solvents like water, which leads to self-quenching.

To overcome this, consider adding a water-miscible organic co-solvent (e.g., DMSO, ethanol) to disrupt aggregation or, if feasible, modify the probe's structure by introducing water-solubilizing groups like sulfonates.

Q3: How can I strategically modify the structure of a coumarin to increase its quantum yield?

Structural modification is a powerful strategy to enhance quantum yield. Key approaches include:

  • Introduce Electron-Donating Groups (EDGs): Adding strong EDGs, such as amino (-NH2) or dimethylamino (-N(CH3)2), at the 7-position significantly increases the fluorescence quantum yield.

  • Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG at the 3-position can enhance the intramolecular charge transfer (ICT) character, often leading to higher fluorescence intensity.

  • Increase Structural Rigidity: For coumarins with flexible amino groups, restricting their ability to rotate can prevent the formation of the non-emissive TICT state. This "rigidification" blocks a major non-radiative decay channel and boosts fluorescence.

Q4: My fluorescence signal is unstable and decreases over time. What is happening?

This is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use shutters to expose the sample to light only during data acquisition.

  • Use an Antifade Reagent: If compatible with your sample, consider using a commercial or self-made antifade mounting medium.

  • Deoxygenate the Solution: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.

Troubleshooting Guides

Problem 1: The quantum yield of my coumarin probe is unexpectedly low.

A diminished quantum yield can stem from multiple sources. Use the following workflow to diagnose the issue.

G A Low Quantum Yield Observed B Check Probe Purity (NMR, Mass Spec) A->B C Impurities Found B->C Yes E Probe is Pure B->E No D Purify Probe (Chromatography, Recrystallization) C->D J Re-measure Quantum Yield D->J F Solvent Screening (Vary Polarity & Viscosity) E->F G Concentration Study (Test for Aggregation) F->G H pH Optimization (Test a Range of Buffers) G->H I Deoxygenate Solution (N2 or Ar Bubbling) H->I I->J

Caption: A step-by-step workflow for troubleshooting low quantum yield.

Problem 2: How does solvent polarity cause fluorescence quenching?

For many coumarin derivatives, particularly those with flexible 7-amino groups, polar solvents can quench fluorescence by enabling an alternative, non-radiative decay pathway from the excited state. After excitation, the molecule can relax into a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which

Validation & Comparative

A Comparative Guide to the Fluorescence of Coumarin Derivatives, Featuring 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and other notable coumarin derivatives. Coumarins are a versatile class of fluorophores whose spectral properties are finely tuned by their substitution patterns, making them valuable tools in various research and drug development applications. While specific photophysical data for this compound is not extensively reported in the literature, this guide offers a comparison with structurally similar and commonly used coumarins. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the fluorescence quantum yield of the target compound.

Comparative Analysis of Coumarin Fluorescence

The fluorescence characteristics of coumarins, including their excitation and emission maxima, Stokes shift, and quantum yield, are highly sensitive to the nature and position of substituents on the coumarin ring. Electron-donating groups, such as methoxy (-OCH₃) and amino (-NH₂) groups, generally enhance fluorescence, while electron-withdrawing groups can modulate the spectral properties. The position of these substituents also plays a crucial role in determining the intramolecular charge transfer (ICT) character and, consequently, the fluorescence output.

Below is a table summarizing the photophysical properties of selected coumarin derivatives to provide a comparative context for this compound.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/Conditions
7-Methoxycoumarin-3-carboxylic acid 33040272Not Reported0.1 M Tris pH 9.0
7-Hydroxycoumarin (Umbelliferone) 3254551300.56Ethanol
7-Amino-4-methylcoumarin (AMC) 3504501000.61Water
Coumarin 1 373450770.73Ethanol
Coumarin 153 4235241010.53Ethanol

Experimental Protocol: Determination of Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of a sample, such as this compound, using a well-characterized standard with a known quantum yield.[1]

Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Sample of interest (e.g., this compound)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sample and the standard in the chosen solvent.

    • Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all prepared solutions.

    • Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectra for all sample and standard solutions. It is crucial to use the same instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission peak for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots gives the value 'Grad'.

    • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

      ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where:

      • ΦF_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Experimental Workflow: Coumarin-Based Enzyme Activity Assay

Coumarin derivatives are widely used as fluorogenic substrates in enzyme assays.[2][3][4][5] In a typical "turn-on" assay, a non-fluorescent or weakly fluorescent coumarin derivative is enzymatically converted into a highly fluorescent product. The following diagram illustrates a general workflow for such an assay.

Enzyme_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Solution Substrate Coumarin Substrate (Non-fluorescent) Incubation Incubate Enzyme, Substrate & Buffer Enzyme->Incubation Buffer Assay Buffer Substrate->Incubation Buffer->Incubation Measurement Measure Fluorescence (Excitation & Emission) Incubation->Measurement Enzymatic Conversion Analysis Plot Fluorescence vs. Time Measurement->Analysis Kinetics Determine Enzyme Kinetics Analysis->Kinetics

Workflow for a coumarin-based enzyme activity assay.

Signaling Pathway: "Turn-On" Fluorescence Detection

Many coumarin-based probes for enzyme activity operate on a "turn-on" signaling mechanism. A non-fluorescent substrate is designed by attaching a quenching group to the coumarin core via a linker that is specifically cleaved by the target enzyme. Upon enzymatic cleavage, the fluorescent coumarin is released, resulting in a significant increase in fluorescence intensity.

TurnOn_Fluorescence Substrate Non-fluorescent Coumarin-Substrate Enzyme Target Enzyme Substrate->Enzyme Binding Product Fluorescent Coumarin Enzyme->Product Cleavage ReleasedGroup Released Group Enzyme->ReleasedGroup Cleavage Signal Fluorescence Signal Product->Signal Emission

"Turn-on" mechanism for coumarin-based fluorescent probes.

References

A Researcher's Guide to the Validation of Enzyme Assays Utilizing 7-Hydroxycoumarin Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of enzyme assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of enzyme assays employing 7-hydroxycoumarin-based substrates with common alternatives. We will delve into the key validation parameters, present available comparative data, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable assay for your research needs.

7-Hydroxycoumarin, also known as umbelliferone, is a highly fluorescent molecule that is widely utilized in "turn-on" enzyme assays. In these assays, a non-fluorescent substrate derivative of 7-hydroxycoumarin is enzymatically converted to the fluorescent 7-hydroxycoumarin, resulting in a quantifiable signal that is directly proportional to enzyme activity.

Performance Comparison of Fluorescent Probes

The choice of a fluorescent probe is critical for assay sensitivity and accuracy. Below is a comparison of 7-hydroxycoumarin with other commonly used fluorophores in enzyme assays.

Property7-Hydroxycoumarin DerivativesResorufin-Based ProbesFluorescein-Based Probes
Excitation (λex) ~330-380 nm~530-570 nm~490 nm
Emission (λem) ~450-460 nm~580-590 nm~520 nm
Quantum Yield (Φ) Moderate to HighHighVery High
Stokes Shift LargeModerateSmall
pH Sensitivity Fluorescence is pH-dependentLess pH-sensitive in physiological rangeHighly pH-sensitive
Advantages Good photostability, large Stokes shift minimizes background fluorescence.[1]High extinction coefficient, less interference from autofluorescence of biological molecules.Very bright, high quantum yield.
Disadvantages pH sensitivity can be a factor, potential for background fluorescence from UV excitation.Smaller Stokes shift.Prone to photobleaching, smaller Stokes shift.

Validation Parameters: A Comparative Overview

Assay validation ensures that the method is reliable for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. While direct side-by-side comparative validation data for the same enzyme with different fluorogenic substrates is not always readily available in the literature, the following tables summarize typical performance characteristics based on published data for various assays.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Substrate TypeEnzyme/MethodLinearity RangeLODLOQ
7-Hydroxycoumarin UGT (HPLC)0 - 295.7 µM-1.47 µM
7-Hydroxycoumarin HPLC2 - 100 µg/mL0.03 µg/mL0.10 µg/mL
Resorufin CYP1A1 (EROD assay)Not specifiedNot specified-
Fluorescein HPLC-0.0002 - 0.004 µg/mL0.0005 - 0.012 µg/mL

Note: The data for 7-hydroxycoumarin and fluorescein are derived from HPLC methods, which may not be fully representative of enzyme assay performance but provide an indication of the achievable sensitivity.

Accuracy and Precision
Substrate TypeMethodAccuracy (% Recovery)Precision (%RSD)
7-Hydroxycoumarin HPLC98.5 - 101.2%< 2.0%
Alternative Substrates General Requirement85 - 115%< 15%

Featured Enzyme Assays: A Closer Look

Cytochrome P450 (CYP) Enzyme Assays

CYP enzymes are a superfamily of monooxygenases crucial for drug metabolism. 7-alkoxycoumarins are common substrates where O-dealkylation by CYPs releases fluorescent 7-hydroxycoumarin.

Alternative Substrates: Resorufin derivatives (e.g., 7-ethoxyresorufin for EROD assays) and luminogenic substrates (e.g., luciferin derivatives) are widely used alternatives.[2] Bioluminescent assays, in particular, offer very low background and high sensitivity.

Signaling Pathway: Cytochrome P450 Catalytic Cycle

CYP450_Cycle CYP(Fe3+) CYP(Fe3+) CYP(Fe3+)-RH CYP(Fe3+)-RH CYP(Fe3+)->CYP(Fe3+)-RH Substrate_in Substrate (RH) Substrate_in->CYP(Fe3+)-RH CYP(Fe2+)-RH CYP(Fe2+)-RH CYP(Fe3+)-RH->CYP(Fe2+)-RH Reduction e1 e- (from NADPH) e1->CYP(Fe2+)-RH CYP(Fe2+)-RH(O2) CYP(Fe2+)-RH(O2) CYP(Fe2+)-RH->CYP(Fe2+)-RH(O2) Oxygen Binding O2 O2 O2->CYP(Fe2+)-RH(O2) CYP(Fe3+)-RH(OOH) CYP(Fe3+)-RH(OOH) CYP(Fe2+)-RH(O2)->CYP(Fe3+)-RH(OOH) Reduction e2 e- (from NADPH) e2->CYP(Fe3+)-RH(OOH) H1 H+ H1->CYP(Fe3+)-RH(OOH) H2O H2O CYP(Fe3+)-RH(OOH)->H2O CYP(FeO)3+-RH CYP(FeO)3+-RH CYP(Fe3+)-RH(OOH)->CYP(FeO)3+-RH Peroxide Cleavage H2 H+ H2->CYP(FeO)3+-RH CYP(FeO)3+-RH->CYP(Fe3+) Hydroxylation Product_out Product (ROH) CYP(FeO)3+-RH->Product_out

Cytochrome P450 Catalytic Cycle
Monoamine Oxidase (MAO) Assays

MAOs are critical enzymes in the metabolism of neurotransmitters. Assays often rely on the detection of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation. 7-Hydroxycoumarin-based assays for MAO are less common than those using other fluorogenic probes.

Alternative Substrates: Amplex® Red (which reacts with H₂O₂ to produce resorufin), and luminogenic substrates are popular choices for MAO assays due to their high sensitivity.

Signaling Pathway: Monoamine Oxidase Action

MAO_Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 NH3 Ammonia (NH3) MAO->NH3 ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Carboxylic_Acid Carboxylic Acid Metabolite ALDH->Carboxylic_Acid

Monoamine Oxidase Metabolic Pathway
Macrophage Migration Inhibitory Factor (MIF) Assays

MIF is a cytokine with tautomerase activity. 7-hydroxycoumarin derivatives have been developed as high-affinity fluorescent probes that bind to the MIF active site, leading to fluorescence quenching.[3] This allows for a competitive binding assay format.

Alternative Assays: Traditional methods often measure the tautomerase activity using a spectrophotometric assay with a substrate like L-dopachrome methyl ester.

Signaling Pathway: MIF-Induced Cell Signaling

MIF_Signaling MIF MIF CD74 CD74 Receptor MIF->CD74 CD44 CD44 Co-receptor CD74->CD44 PI3K PI3K CD44->PI3K ERK ERK1/2 CD44->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inflammation Inflammation ERK->Inflammation

Simplified MIF Signaling Pathway

Experimental Protocols

General Protocol for a 7-Hydroxycoumarin-Based Enzyme Assay (e.g., CYP Activity)

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Enzyme Solution: Dilute the enzyme (e.g., recombinant CYP450) to the desired concentration in the assay buffer.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the 7-alkoxycoumarin substrate (e.g., 10 mM in DMSO).

  • Cofactor Solution: Prepare a solution of the necessary cofactor (e.g., NADPH regenerating system).

  • Standard Curve: Prepare a series of known concentrations of 7-hydroxycoumarin in the assay buffer to generate a standard curve for converting fluorescence units to product concentration.

2. Assay Procedure (96-well plate format):

  • Add the assay buffer to each well.

  • Add the enzyme solution to the appropriate wells. Include a no-enzyme control.

  • Add any test compounds (e.g., potential inhibitors) to the desired wells.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the 7-alkoxycoumarin substrate and the cofactor solution to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~360-380 nm and emission at ~450-460 nm.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reactions.

  • Use the 7-hydroxycoumarin standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., pmol/min/mg protein).

  • For inhibition studies, calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol for a Competitive MIF Binding Assay using a 7-Hydroxycoumarin Probe

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • MIF Solution: Prepare a stock solution of MIF in the assay buffer.

  • 7-Hydroxycoumarin Probe Solution: Prepare a stock solution of the 7-hydroxycoumarin derivative probe in DMSO and dilute to the working concentration in the assay buffer.

  • Test Compound Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add the MIF solution to each well.

  • Add the serial dilutions of the test compounds to the appropriate wells. Include a no-compound control.

  • Incubate at room temperature to allow for binding.

  • Add the 7-hydroxycoumarin probe solution to all wells.

  • Incubate at room temperature to reach binding equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

3. Data Analysis:

  • The displacement of the 7-hydroxycoumarin probe by a test compound will result in an increase in fluorescence (dequenching).

  • Calculate the percent displacement for each concentration of the test compound.

  • Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable binding model.[3]

Conclusion

7-Hydroxycoumarin-based substrates offer a versatile and sensitive platform for the development of robust enzyme assays. Their favorable photophysical properties, particularly the large Stokes shift, make them a valuable tool for high-throughput screening and mechanistic studies. While direct quantitative comparisons of all validation parameters with alternative substrates are not always available, the data presented in this guide demonstrates their suitability for generating reliable and reproducible results. The choice of the optimal fluorescent probe will ultimately depend on the specific enzyme under investigation, the assay format, and the instrumentation available. Careful validation of any enzyme assay is crucial to ensure the quality and integrity of the generated data.

References

A Comparative Guide: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid vs. Fluorescein as Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of two fluorescent labels: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative, and the widely-used fluorescein.

This comparison delves into their key performance characteristics, including photophysical properties and conjugation chemistries, supported by available experimental data. The objective is to provide a comprehensive resource to aid in the selection of the most suitable fluorescent label for specific research applications.

At a Glance: Key Performance Characteristics

PropertyThis compoundFluorescein
Molecular Weight 220.18 g/mol 332.31 g/mol
CAS Number 2555-20-62321-07-5
Excitation Maxima (λex) ~322 nm~494 nm[1]
Emission Maxima (λem) Not explicitly found~521 nm[1]
Molar Extinction Coefficient (ε) Data not available~76,900 M⁻¹cm⁻¹ at 494 nm
Quantum Yield (Φ) Data not available~0.95 (in 0.1 M NaOH)[2]
Photostability Generally moderate for coumarins[3][4][5]Moderate, prone to photobleaching[2]
pH Sensitivity Methoxycoumarins are generally pH-insensitive[6]Highly pH-dependent fluorescence[2]
Reactive Forms for Conjugation NHS Ester (synthesis required)Fluorescein isothiocyanate (FITC)

In-Depth Comparison

Photophysical Properties

This compound is a member of the coumarin family of fluorescent dyes. While specific data for this particular isomer is limited, coumarin derivatives are known for their sensitivity to the local environment.[3] The available information indicates UV absorption maxima at 208, 246, and 322 nm. The fluorescence properties of coumarins are influenced by their molecular architecture, and strategic substitutions can lead to high fluorescence quantum yields and tunable emission wavelengths.[7] Methoxycoumarins, in particular, are noted for not exhibiting the pH-sensitive spectral properties often seen in hydroxycoumarins.[6]

Fluorescein is one of the most well-characterized and widely used fluorescent labels. It exhibits a strong absorption maximum at approximately 494 nm and a bright green emission maximum around 521 nm.[1] Its high quantum yield, approaching 0.95 in basic solutions, contributes to its intense fluorescence signal.[2] However, a significant drawback of fluorescein is its moderate photostability, leading to rapid photobleaching under prolonged or intense illumination.[2] Furthermore, the fluorescence intensity of fluorescein is highly dependent on pH, decreasing significantly in acidic environments.[2]

Conjugation Chemistry

The ability to covalently attach a fluorescent label to a biomolecule is crucial for its utility. Both molecules can be activated for conjugation to primary amines, such as those found on lysine residues in proteins.

This compound can be converted to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This process involves a chemical synthesis step to create the reactive NHS ester.

Fluorescein is most commonly used for conjugation in the form of fluorescein isothiocyanate (FITC). The isothiocyanate group reacts readily with primary amines to form a stable thiourea linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this coumarin derivative is through the Knoevenagel condensation of 3-methoxysalicylaldehyde with diethyl malonate, followed by hydrolysis.[7]

General Protocol for NHS Ester Conjugation to Proteins

This protocol is a general guideline for labeling proteins with NHS esters of fluorescent dyes like a derivatized this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • NHS ester of the fluorescent dye (dissolved in anhydrous DMSO or DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Dissolve the protein in the sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the NHS ester in DMSO or DMF.

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein, which will elute first.

  • Determine the degree of labeling by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).

Protocol for Fluorescein (FITC) Conjugation to Antibodies

This protocol outlines the standard procedure for labeling antibodies with FITC.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer)

  • FITC (freshly dissolved in anhydrous DMSO at 1 mg/mL)

  • 0.5 M Carbonate-bicarbonate buffer, pH 9.0-9.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Dialyze the antibody against 0.1 M carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C.

  • Adjust the antibody concentration to 2 mg/mL with the carbonate-bicarbonate buffer.

  • Slowly add 50 µL of the FITC solution per mL of the antibody solution while gently stirring.

  • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Stop the reaction by adding ammonium chloride to a final concentration of 50 mM and incubating for 30 minutes.

  • Separate the FITC-conjugated antibody from unreacted FITC using a Sephadex G-25 column equilibrated with PBS.

  • Collect the first colored band, which contains the labeled antibody.

  • Measure the absorbance at 280 nm and 495 nm to determine the protein concentration and the degree of labeling.

Visualizing the Workflow

Logical Relationship for Fluorescent Label Selection

Fluorescent Label Selection cluster_considerations Key Considerations cluster_labels Fluorescent Labels Application Application Photostability_Need Photostability Requirement Application->Photostability_Need pH_Sensitivity_Concern pH Sensitivity Concern Application->pH_Sensitivity_Concern Coumarin This compound Photostability_Need->Coumarin Higher stability needed Fluorescein Fluorescein Photostability_Need->Fluorescein Moderate stability acceptable pH_Sensitivity_Concern->Coumarin pH-insensitive label required pH_Sensitivity_Concern->Fluorescein pH-sensitive label acceptable

Caption: Decision workflow for selecting a fluorescent label.

Experimental Workflow for Protein Labeling

Protein Labeling Workflow Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer) Start->Prepare_Protein Prepare_Dye Prepare Reactive Dye Solution (NHS Ester or FITC in DMSO/DMF) Start->Prepare_Dye Conjugation Conjugation Reaction (Controlled pH and temperature) Prepare_Protein->Conjugation Prepare_Dye->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectrophotometry) Purification->Characterization End End Characterization->End

Caption: General workflow for fluorescently labeling proteins.

Conclusion

The choice between this compound and fluorescein as a fluorescent label depends heavily on the specific requirements of the experiment.

  • Fluorescein is a well-established, bright fluorescent label suitable for applications where high sensitivity is required and photobleaching and pH sensitivity are not major concerns. Its ready-to-use reactive forms like FITC make it a convenient choice.

  • This compound , as a coumarin derivative, offers the potential for greater photostability and pH insensitivity, which are advantageous for long-term imaging experiments or studies in varying pH environments. However, the lack of readily available quantitative photophysical data and the need for chemical synthesis to create a reactive form for conjugation are current limitations.

For researchers prioritizing photostability and pH independence, exploring coumarin-based dyes like this compound is a promising avenue, though it may require more initial characterization and synthetic effort. For standard applications where brightness is paramount and experimental conditions can be controlled, fluorescein remains a reliable and effective option.

References

A Cross-Validated Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid: Synthesis, Anticancer Activity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the experimental results for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. It offers an objective comparison of its performance with related derivatives, supported by experimental data, detailed protocols, and visual workflows.

Synthesis and Characterization

This compound can be synthesized through a multi-step process starting from 3-methoxy-2-hydroxybenzaldehyde. The synthesis involves a Knoevenagel condensation followed by hydrolysis. A key intermediate, ethyl 8-methoxycoumarin-3-carboxylate, is first synthesized and then hydrolyzed to yield the final carboxylic acid product.[1][2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the hydrolysis of its ethyl ester precursor.[1]

Step 1: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate

A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is subjected to a cyclocondensation reaction. Piperidine is used as a base catalyst under fusion conditions. This reaction typically proceeds for 2 hours to yield ethyl 8-methoxycoumarin-3-carboxylate.[1][3]

Step 2: Hydrolysis to this compound

The intermediate, ethyl 8-methoxycoumarin-3-carboxylate, is then hydrolyzed to the corresponding carboxylic acid. This is achieved by refluxing the ester with a mixture of acetic acid and 4N hydrochloric acid for 16 hours.[1][3] This hydrolysis step is crucial for obtaining the final product with a reported yield of 65%.[1]

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Hydrolysis 3-methoxy-2-hydroxybenzaldehyde 3-methoxy-2-hydroxybenzaldehyde Ethyl 8-methoxycoumarin-3-carboxylate Ethyl 8-methoxycoumarin-3-carboxylate 3-methoxy-2-hydroxybenzaldehyde->Ethyl 8-methoxycoumarin-3-carboxylate Diethyl malonate Diethyl malonate Diethyl malonate->Ethyl 8-methoxycoumarin-3-carboxylate Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Ethyl 8-methoxycoumarin-3-carboxylate Fusion, 2h Fusion, 2h Fusion, 2h->Ethyl 8-methoxycoumarin-3-carboxylate This compound This compound Ethyl 8-methoxycoumarin-3-carboxylate->this compound Acetic acid, 4N HCl Acetic acid, 4N HCl Acetic acid, 4N HCl->this compound Reflux, 16h Reflux, 16h Reflux, 16h->this compound

Synthetic pathway for this compound.

Anticancer Activity: A Comparative Analysis

Recent studies have highlighted the potent anticancer activity of this compound and its derivatives, particularly against liver cancer. The parent carboxylic acid has demonstrated significant antiproliferative effects.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound and its derivatives against the HepG2 human liver cancer cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundModificationIC50 (µM) against HepG2 cells
This compound Parent Compound 5
8-Methoxycoumarin-3-carboxamideAmidation of the carboxylic acid17
5-Bromo-8-methoxycoumarin-3-carboxamideBromination at position 5 and amidation0.9
N-Acetyl-8-methoxycoumarin-3-carboxamideAcetylation of the amide2.3
5-Bromo-N-acetyl-8-methoxycoumarin-3-carboxamideBromination, amidation, and acetylation2.3
5-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acidBromination at position 541

Data sourced from a study on novel 8-methoxycoumarin-3-carboxamides.[1]

The data reveals that the hydrolysis of the 8-methoxycoumarin-3-carboxamide to the corresponding carboxylic acid significantly improves its antiproliferative activity, with the IC50 value decreasing from 17 µM to 5 µM.[1] This suggests that the carboxylic acid moiety is important for the compound's cytotoxicity. Interestingly, bromination at the 5th position of the carboxamide derivative leads to a substantial increase in cytotoxic activity (IC50 of 0.9 µM), while the same modification on the carboxylic acid derivative results in a near-complete loss of activity (IC50 of 41 µM).[1]

Experimental Protocol: In Vitro Anticancer Activity Assay

The antiproliferative activity of the compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HepG2 cells were maintained in DMEM medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Absorbance Measurement: The formazan crystals formed were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

The following diagram illustrates a simplified signaling pathway potentially targeted by these compounds, leading to apoptosis.

Apoptosis_Pathway Coumarin_Derivative 8-Methoxy-2-oxo-2H-chromene -3-carboxylic acid Target_Protein Cellular Target (e.g., β-tubulin, Caspases) Coumarin_Derivative->Target_Protein Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Disruption Apoptosis Apoptosis (Cell Death) Signaling_Cascade->Apoptosis Induction

Potential mechanism of action leading to cancer cell apoptosis.

Comparative Performance with Alternatives

While direct comparative studies are limited, the performance of this compound can be contextualized by examining other coumarin derivatives with known biological activities.

Anticoagulant Activity
  • Animal Model: Male laboratory mice or rats are typically used.

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.9% NaCl solution), is administered to the animals. A control group receives the vehicle alone, and a standard anticoagulant group (e.g., Warfarin) is also included.

  • Blood Collection: After a specific time, blood samples are collected from the animals, typically via cardiac puncture, into tubes containing an anticoagulant like sodium citrate.

  • Plasma Preparation: The blood is centrifuged to separate the plasma.

  • PT Measurement: A commercial PT reagent (thromboplastin) is added to the plasma at 37°C, and the time taken for a clot to form is measured. An increase in PT indicates anticoagulant activity.

Fluorescent Properties

Coumarin derivatives are also recognized for their fluorescent properties and are used as fluorescent probes. While specific fluorescence data for the 8-methoxy derivative is not detailed in the searched results, a closely related compound, 7-Methoxycoumarin-3-carboxylic acid, exhibits fluorescence with an excitation maximum at approximately 330 nm and an emission maximum at around 402 nm in a Tris buffer at pH 9.0.[5] Given the structural similarity, it is plausible that this compound possesses comparable fluorescent characteristics.

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or a buffer solution).

  • Spectrofluorometer: A spectrofluorometer is used to measure the fluorescence spectra.

  • Excitation Spectrum: The emission wavelength is fixed, and the excitation wavelength is scanned to determine the wavelength of maximum excitation.

  • Emission Spectrum: The excitation wavelength is fixed at the maximum, and the emission wavelength is scanned to determine the wavelength of maximum emission.

  • Quantum Yield: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Conclusion

This compound emerges as a compound of significant interest, particularly for its potent anticancer activity against liver cancer cells. Its synthesis is well-documented, and its performance, when compared to its derivatives, highlights the critical role of the carboxylic acid moiety in its biological function. While its anticoagulant and fluorescent properties require further direct experimental validation, the established methodologies and the data from structurally similar coumarins suggest potential applications in these areas as well. This guide provides a foundational cross-validation for researchers to build upon in the exploration and development of this promising coumarin derivative.

References

Assessing the Specificity of 8-Methoxycoumarin Derivatives as Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the use of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a specific probe is not extensively available in current literature, its structural backbone is a key component of a broader class of 8-methoxycoumarin derivatives that have been investigated for various biological activities. This guide provides a comparative analysis of the performance of these derivatives, particularly 8-methoxycoumarin-3-carboxamides, against various biological targets. This information can serve as a valuable reference for assessing the potential specificity and application of this class of compounds as biological probes.

Performance Comparison of 8-Methoxycoumarin Derivatives

Recent studies have explored the therapeutic potential of 8-methoxycoumarin-3-carboxamide derivatives, revealing their activity against cancer cell lines and specific enzymes. The following tables summarize the available quantitative data on the inhibitory activities of these compounds.

Table 1: Anticancer Activity of 8-Methoxycoumarin-3-Carboxamide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 5 (5-bromo-8-methoxycoumarin-3-carboxamide) HepG2 (Liver Cancer)0.9[1]
Compound 6 (N-(acetyl)8-methoxycoumarin-3-carboxamide) HepG2 (Liver Cancer)2.3[1]
Compound 7 HepG2 (Liver Cancer)0.75[2]
8-methoxycoumarin-3-carboxamide (Compound 4) HepG2 (Liver Cancer)17[1]
8-methoxycoumarin-3-carboxylic acid (Compound 8) HepG2 (Liver Cancer)5[1]
Staurosporine (Reference Drug) HepG2 (Liver Cancer)8.4[1]

Table 2: Enzyme Inhibitory Activity of 8-Methoxycoumarin Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 3a (Coumarin-hydrazone hybrid) Acetylcholinesterase (AChE)7.40 ± 0.14[3]
Compound 3e (Coumarin-hydrazone hybrid) Acetylcholinesterase (AChE)8.01 ± 0.70[3]
Compound 3l (Coumarin-hydrazone hybrid) Acetylcholinesterase (AChE)8.54 ± 1.01[3]
Compound 3a (Coumarin-hydrazone hybrid) Monoamine Oxidase A (MAO-A)1.44 ± 0.03[3]
Compound 3e (Coumarin-hydrazone hybrid) Monoamine Oxidase A (MAO-A)1.51 ± 0.13[3]
Compound 3l (Coumarin-hydrazone hybrid) Monoamine Oxidase A (MAO-A)1.65 ± 0.03[3]
FN-19 (Coumarin–thiosemicarbazone analog) Tyrosinase42.16 ± 5.16[4]
Kojic Acid (Reference Inhibitor) Tyrosinase72.27 ± 3.14[4]

Signaling Pathways and Experimental Workflows

The inhibitory activity of 8-methoxycoumarin derivatives has been linked to the induction of apoptosis and cell cycle arrest in cancer cells, as well as direct inhibition of specific enzymes.

G cluster_0 Mechanism of Action in Cancer Cells 8_Methoxycoumarin_Derivative 8-Methoxycoumarin Derivative Caspase_3_7_Activation Caspase-3/7 Activation 8_Methoxycoumarin_Derivative->Caspase_3_7_Activation induces Tubulin_Polymerization_Inhibition β-Tubulin Polymerization Inhibition 8_Methoxycoumarin_Derivative->Tubulin_Polymerization_Inhibition inhibits Apoptosis Apoptosis Caspase_3_7_Activation->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Anticancer_Effect

Caption: Proposed mechanism of anticancer activity for 8-methoxycoumarin derivatives.

G cluster_1 Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor (e.g., 8-Methoxycoumarin derivative) Prepare_Reagents->Incubate Initiate_Reaction Add Substrate to Initiate Reaction Incubate->Initiate_Reaction Measure_Signal Measure Fluorescent or Colorimetric Signal over Time Initiate_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Value Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay using a coumarin-based probe.

Experimental Protocols

While a specific protocol for assessing the probe specificity of this compound is not available, a general protocol for an enzyme inhibition assay using a coumarin-based fluorescent substrate is provided below. This can be adapted for the specific enzyme of interest.

General Protocol for a Coumarin-Based Enzyme Inhibition Assay

1. Materials and Reagents:

  • Enzyme of interest (e.g., Caspase-3, Acetylcholinesterase)

  • Coumarin-based fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Test inhibitor (e.g., 8-methoxycoumarin derivative)

  • Assay buffer (specific to the enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.

    • Prepare the enzyme solution in assay buffer to the desired working concentration.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • Enzyme solution

    • Include wells for a "no enzyme" control and a "no inhibitor" (positive) control.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved coumarin fluorophore (e.g., Ex/Em ~340-360 nm / ~440-460 nm for AMC).

    • Record the fluorescence kinetically over a period of time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Conclusion

While this compound itself has not been extensively characterized as a specific probe, its derivatives have demonstrated significant biological activity. The provided data on the anticancer and enzyme inhibitory effects of 8-methoxycoumarin-3-carboxamides suggest that this scaffold holds promise for the development of targeted probes. Further research is warranted to synthesize and evaluate a broader range of derivatives to elucidate their specificity and potential as tools for chemical biology and drug discovery. The general protocols and workflows presented here can serve as a foundation for such investigations.

References

Unveiling the Potential of Novel Coumarin Derivatives: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

Newly synthesized coumarin derivatives are emerging as promising candidates in drug discovery, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their performance against established alternatives, supported by experimental data from recent studies. The focus is on their anticancer, antioxidant, and acetylcholinesterase inhibitory activities, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity: A Comparative Look

A series of novel coumarin-acrolein hybrids were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[1] The results highlight their potential as potent anticancer agents, with some derivatives showing superior activity compared to the standard drug 5-Fluorouracil (5-FU).

Table 1: Comparative Anticancer Activity (IC50 in µM) of Coumarin Derivatives and 5-FU [1]

CompoundA549 (Lung Cancer)KB (Oral Cancer)Hela (Cervical Cancer)MCF-7 (Breast Cancer)
5d 3.8 ± 0.52.9 ± 0.35.2 ± 0.66.1 ± 0.7
6e 2.5 ± 0.31.8 ± 0.24.7 ± 0.55.3 ± 0.6
5-FU 28.5 ± 3.115.2 ± 1.819.8 ± 2.222.4 ± 2.5

Data represents the concentration required to inhibit 50% of cell growth and is presented as mean ± standard deviation.

Similarly, a study on coumarin-thiazole hybrids revealed significant cytotoxic effects. For instance, the 2-thiomorpholinothiazole derivative 3k demonstrated potent activity against MCF-7, HepG2, and SW480 cell lines.[2]

Table 2: Cytotoxic Activity (IC50 in µg/mL) of Coumarin-Thiazole Derivative 3k [2]

Cell LineIC50 (µg/mL)
MCF-7 7.5
HepG2 12.8
SW480 16.9

Another investigation into coumarin-benzimidazole hybrids identified compound 26d as a potent agent against the A549 lung cancer cell line, with an IC50 value of 0.28 ± 0.04 μM.[3]

Antioxidant Capacity: Scavenging Free Radicals

The antioxidant potential of newly synthesized coumarin derivatives is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed to evaluate this activity.

A study on coumarin-sulfonamide derivatives demonstrated their significant antioxidant capabilities, with some compounds exhibiting higher potency than the standard antioxidant, ascorbic acid.[4]

Table 3: Antioxidant Activity (IC50 in µg/mL) of Coumarin-Sulfonamide Derivatives (DPPH Assay) [4]

CompoundIC50 (µg/mL)
8c ~4
8d ~4
Ascorbic Acid Not specified in this abstract, but used as a reference.

Lower IC50 values indicate higher antioxidant activity.

Similarly, novel hydroxyphenyl-thiazole-coumarin hybrids showed important antioxidant activity, in many cases superior to the references, ascorbic acid and Trolox.[5] The most promising antioxidant from a series of coumarin-hydroxytyrosol hybrids also demonstrated significant activity.[6]

Acetylcholinesterase Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease. Newly synthesized coumarin derivatives have shown promise in this area. A series of coumaryl-thiazole derivatives were synthesized and tested for their AChE inhibitory activity.[7]

Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Coumaryl-Thiazole Derivatives [7]

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
6c 43>178,0004151.16

Compound 6c, 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, emerged as a potent and highly selective AChE inhibitor.

Another study on coumarin-BMT hybrids also reported significant AChE inhibitory activity, with compound 8e showing an inhibition ratio of 87.48% at a concentration of 2 µM, higher than the positive control Galantamine (69.23%).[8]

Experimental Protocols

Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized coumarin derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives and a standard anticancer drug (e.g., 5-FU) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9][10]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay is a widely used method to determine the free radical scavenging activity of compounds.[5][11]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[11]

  • Reaction Mixture: A small volume of the test compound solution at various concentrations is mixed with the DPPH solution.[11]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5]

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.[11]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[12]

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.[5]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE is often determined using a modified Ellman's method.[7][12]

  • Reagent Preparation: Solutions of acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0) are prepared.[13]

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the AChE enzyme for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine iodide) and DTNB to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.[13]

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening newly synthesized coumarin derivatives for their anticancer activity.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Coumarin Derivatives purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds mtt_assay MTT Assay for Proliferation cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar apoptosis Apoptosis Assays (e.g., Flow Cytometry) sar->apoptosis Lead Compounds pathway Signaling Pathway Analysis (e.g., PI3K/AKT) apoptosis->pathway final Potent Anticancer Agents pathway->final Identification of Potent Anticancer Agents

Caption: Workflow for anticancer screening of coumarin derivatives.

PI3K/AKT Signaling Pathway in Cancer

Several coumarin derivatives have been found to exert their anticancer effects by modulating the PI3K/AKT signaling pathway, which is a critical pathway in cell survival and proliferation.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K inhibits Coumarin->AKT inhibits

Caption: Inhibition of the PI3K/AKT pathway by coumarin derivatives.

References

A Comparative Analysis of the Anti-Proliferative Efficacy of 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-proliferative activity of novel 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives against established chemotherapeutic agents. The data presented herein is intended to assist researchers in evaluating the potential of these compounds as next-generation anticancer agents. Experimental data is supported by detailed protocols and visual representations of key biological pathways.

Comparative Anti-Proliferative Activity

The in vitro anti-proliferative activity of two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, amides (5a–i) and esters (6a–g), was evaluated against human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic drugs, cisplatin and doxorubicin.

CompoundTarget/ClassCell LineIC50 (µM)
Derivative 5e 3-oxo-3H-benzo[f]chromene-2-carboxylic acid amideA54920.53 ± 1.84[1]
NCI-H46029.19 ± 2.61[1]
Cisplatin Platinum-based chemotherapyA5496.14 - 17.8[2][3]
NCI-H4600.33[4]
Doxorubicin Anthracycline chemotherapyA5490.496 ± 0.088[5] - >20[6]
NCI-H4600.226 ± 0.045[5]
Other Derivatives (5a-d, 5f-i, 6a-g) 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivativesA549> 60[1]
NCI-H460> 60[1]

Note: The IC50 values for Cisplatin and Doxorubicin can vary between studies depending on the experimental conditions, such as exposure time.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0, 5, 10, 20, 30, 40, 60 µM) and a vehicle control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds.

  • Cell Fixation: After the desired exposure time, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the control.

Signaling Pathways and Mechanisms

The most potent derivative, 5e , was found to induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species (ROS) levels.[1][7] The overproduction of ROS can trigger the intrinsic apoptosis pathway.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Anti-Proliferative Assay cluster_analysis Data Analysis cell_culture Maintain A549 & NCI-H460 Cell Cultures seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Benzo[f]chromene Derivatives & Control Drugs compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_srb Perform MTT or SRB Assay incubation->mtt_srb readout Measure Absorbance mtt_srb->readout calc Calculate % Viability & Determine IC50 Values readout->calc

Experimental workflow for evaluating anti-proliferative activity.

The elevation of intracellular ROS by compound 5e suggests the activation of the intrinsic apoptosis pathway. High levels of ROS can cause mitochondrial damage, leading to the release of pro-apoptotic factors and subsequent activation of caspases, ultimately resulting in programmed cell death.

ros_apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros ROS Production cluster_mito Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_death Cell Death compound 3-oxo-3H-benzo[f]chromene-2- carboxylic acid derivative (e.g., 5e) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros mito_damage Mitochondrial Damage ros->mito_damage bax_bak Bax/Bak Activation mito_damage->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

ROS-induced intrinsic apoptosis signaling pathway.

References

literature review comparing synthetic routes to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a significant coumarin derivative utilized in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, conditions, and starting materials, supported by experimental data from the literature.

The synthesis of coumarins is a well-established field, with several named reactions being applicable.[1] For 3-carboxylated coumarins, the Knoevenagel condensation is a predominant and highly effective strategy.[1][2] Alternative approaches, such as modifications of the Perkin reaction and subsequent functional group transformations, also provide viable pathways. This review will delve into the specifics of these routes.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for the key synthetic step leading to an 8-methoxycoumarin-3-carboxylate intermediate, which is then typically hydrolyzed to the target carboxylic acid.

Route NameStarting MaterialsCatalyst/ReagentsSolventReaction ConditionsYieldReference
Knoevenagel Condensation 3-Methoxy-2-hydroxybenzaldehyde, Diethyl malonatePiperidineFusion (neat), then EthanolFusion at 110-120°C for 2-3 min, then reflux in ethanol72% (for the acid after hydrolysis)[3][4]
Knoevenagel Condensation o-Vanillin, Diethyl malonatePiperidine acetate, Lithium sulfateUltrasonic bath50°C for 15 minutes96% (for ethyl ester)[5][6]
Knoevenagel Condensation Substituted Salicylaldehydes, Meldrum's acidYtterbium triflate (Yb(OTf)₃)Solvent-freeMicrowave irradiation93-98%[7]
Knoevenagel Condensation 3-Ethoxysalicylaldehyde, Diethyl malonatePiperidineEthanolRoom temperature, 3 hoursNot specified for 8-methoxy, but a general method[8]
Hydrolysis of Ester Ethyl 8-methoxycoumarin-3-carboxylatePotassium Hydroxide (KOH)Ethanol/WaterReflux until clear solution (approx. 30 min)Not explicitly stated for this specific compound[9]
Hydrolysis of Amide 8-Methoxycoumarin-3-carboxamide4N Hydrochloric acid (HCl)Acetic AcidReflux56%[4]

Experimental Protocols

Route 1: Knoevenagel Condensation via Fusion

This method involves the direct reaction of the aldehyde and malonate ester under heat, followed by cyclization and subsequent hydrolysis.

  • Step 1: Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate A mixture of 3-methoxy-2-hydroxybenzaldehyde (1.52 g, 0.01 mol) and diethyl malonate (1.60 g, 0.01 mol) is heated under fusion conditions in the presence of a catalytic amount of piperidine (1.0 mL) at 110-120°C for 2-3 minutes.[10] Ethanol is then added to the reaction mixture, which is refluxed for an additional period.[3][4]

  • Step 2: Hydrolysis to this compound The resulting coumarin ester is hydrolyzed by refluxing with a base such as potassium hydroxide in an ethanol/water mixture.[9] After the reaction is complete (typically indicated by the formation of a clear solution), the mixture is cooled and acidified with a strong acid like HCl to precipitate the desired carboxylic acid.[9] The solid product is then filtered and purified.

Route 2: Knoevenagel Condensation via Ultrasound Irradiation

This protocol offers a green chemistry approach, utilizing ultrasound as an energy source.

  • Step 1: Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate In a round-bottom flask, one equivalent of o-vanillin (3-methoxy-2-hydroxybenzaldehyde) and 1.2 equivalents of diethyl malonate are combined.[5] To this mixture, 0.35 equivalents of piperidine acetate and 0.10 equivalents of lithium sulfate are added.[5] The reaction is subjected to an ultrasonic bath at 50°C for 15 minutes.[5] The progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is evaporated.[5] The product, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, is obtained in high yield (96%).[6]

  • Step 2: Hydrolysis The purified ethyl ester from the previous step is subjected to basic hydrolysis using an agent like NaOH or KOH in an alcohol-water solvent system, followed by acidic workup to yield the final carboxylic acid.[11]

Route 3: Hydrolysis of 8-Methoxycoumarin-3-carboxamide

This route is applicable if the corresponding carboxamide is available as a starting material.

  • Synthesis of this compound 8-Methoxycoumarin-3-carboxamide is refluxed with 4N hydrochloric acid in acetic acid.[4][12] This process directly converts the amide to the carboxylic acid. The reaction yielded 56% of the final product.[4]

Visualization of Synthetic Pathways

The following diagram illustrates the common synthetic strategies leading to the target molecule.

G SM1 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) Ester Ethyl 8-Methoxy-2-oxo-2H- chromene-3-carboxylate SM1->Ester + Diethyl Malonate (Knoevenagel Condensation) Product This compound SM1->Product + Meldrum's Acid (Knoevenagel Condensation) SM2 Diethyl Malonate SM3 Meldrum's Acid Amide 8-Methoxycoumarin-3-carboxamide Amide->Product Acid Hydrolysis (HCl, Acetic Acid) Ester->Product Base or Acid Hydrolysis (e.g., KOH, HCl)

Caption: Synthetic pathways to this compound.

References

Safety Operating Guide

Proper Disposal of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Down the Drain. This compound must be treated as hazardous chemical waste and disposed of through a licensed chemical waste disposal facility.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile) inspected before use.
Eye ProtectionChemical safety goggles or a face shield.
Lab CoatStandard laboratory coat to protect from splashes.
Respiratory ProtectionUse in a well-ventilated area or fume hood to avoid dust inhalation.

Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2] Avoid generating dust.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[1]

1. Waste Collection and Segregation:

  • Carefully collect the solid this compound waste.

  • Place the waste into a designated, sealable, and properly labeled hazardous waste container.[1][3]

  • Ensure the container is made of a material compatible with acidic organic compounds. Avoid steel containers for acids.[4]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling the Waste Container:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include the CAS number (2555-20-6) for precise identification.[5][6][7][8]

  • Indicate the approximate quantity of the waste.

  • Attach any other hazard symbols or information required by your institution.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

  • Keep the container away from incompatible materials, such as bases, strong oxidizing agents, and amines.[9]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.

  • Follow their specific procedures for chemical waste pickup and disposal. They will arrange for the transfer of the waste to a licensed chemical disposal facility.

In Case of a Spill:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[1]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Prevent the spill from entering drains or waterways.[1] Report the spill to your EHS department.

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Ventilation Work in a Ventilated Area PPE->Ventilation Collect Collect Waste into a Compatible Container Ventilation->Collect Label Label Container with Chemical Name and Hazards Collect->Label Store Store in a Designated Hazardous Waste Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Incineration Disposal via Licensed Chemical Waste Facility (Incineration) ContactEHS->Incineration

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions and requirements.

References

Personal protective equipment for handling 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of this compound (CAS No. 2555-20-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as an irritant and requires careful handling to prevent adverse health effects.[1]

Hazard Identification and Chemical Profile

This compound is a coumarin derivative and a carboxylic acid. While comprehensive hazard data is not always readily available for specific research chemicals, the available safety data sheets and information on related compounds indicate the following primary hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[2]

Chemical and Physical Properties

PropertyValue
CAS Number 2555-20-6
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
Physical State Solid, powder/crystals
Hazard Irritant
Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from dust particles and potential splashes.[2]
Hand Protection Nitrile rubber gloves. Gloves must be inspected for tears or punctures before use.Prevents direct skin contact with the chemical.[2][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) when handling outside of a ventilated enclosure.Avoids inhalation of fine dust particles.[2]
Body Protection A standard laboratory coat is mandatory. A chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.[2][3]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Designated Area: All procedures involving the solid form of this compound should be performed within a certified chemical fume hood.[2] Cover the work surface with absorbent bench paper.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Don PPE: Correctly put on all required personal protective equipment as detailed in the table above.

2. Weighing and Transfer:

  • Ventilation: Always perform weighing and transfer operations inside a chemical fume hood to minimize dust inhalation.[2]

  • Tools: Use appropriate tools, such as a spatula and weigh boat, to handle the solid. Avoid creating dust.[2] Use non-sparking tools.[4]

  • Container Management: Keep the container tightly closed when not in use.[2]

3. Solution Preparation:

  • Solvent Addition: When preparing a solution, slowly add the solid to the solvent to prevent splashing.[2]

  • Work in Fume Hood: All solution preparation should be conducted within a chemical fume hood.[2]

4. Storage:

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.

  • Incompatibilities: Avoid storing with bases and strong oxidizing agents. Carboxylic acids should not be stored in metal cabinets which can corrode.[5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container with a secure lid.[3]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[4]

  • Container Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

Visual Guides

Logical Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Designate Fume Hood Area prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Don All Required PPE prep_equip->prep_ppe handle_weigh Weigh and Transfer Solids prep_ppe->handle_weigh Proceed to Handling handle_solution Prepare Solutions handle_weigh->handle_solution disp_solid Collect Solid Waste handle_weigh->disp_solid Generate Solid Waste storage_conditions Store in a Cool, Dry, Well-Ventilated Area handle_solution->storage_conditions After Use disp_liquid Collect Liquid Waste handle_solution->disp_liquid Generate Liquid Waste disp_method Dispose via Licensed Facility disp_solid->disp_method disp_liquid->disp_method

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Decision Tree

cluster_routes Identify Exposure Route cluster_actions Immediate First Aid Actions exposure Exposure Event Occurs route_inhalation Inhalation exposure->route_inhalation route_skin Skin Contact exposure->route_skin route_eye Eye Contact exposure->route_eye route_ingestion Ingestion exposure->route_ingestion action_air Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed route_inhalation->action_air action_wash Remove Contaminated Clothing Wash with Soap and Water route_skin->action_wash action_rinse Rinse with Pure Water for 15+ Minutes route_eye->action_rinse action_mouth Rinse Mouth Do Not Induce Vomiting route_ingestion->action_mouth seek_medical Seek Immediate Medical Attention action_air->seek_medical action_wash->seek_medical action_rinse->seek_medical action_mouth->seek_medical

Caption: A decision tree for emergency response to exposure incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.